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  • Product: N-Ethyl-2-iodoaniline;hydrochloride
  • CAS: 2416231-71-3

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Importance of N-Ethyl-2-iodoaniline Hydrochloride

An In-Depth Technical Guide to N-Ethyl-2-iodoaniline Hydrochloride: Synthesis, Characterization, and Application In the landscape of modern medicinal chemistry and materials science, the strategic selection of building b...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Ethyl-2-iodoaniline Hydrochloride: Synthesis, Characterization, and Application

In the landscape of modern medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. N-Ethyl-2-iodoaniline, and its more readily handled hydrochloride salt, has emerged as a pivotal precursor, particularly for the synthesis of nitrogen-containing heterocycles. The indole nucleus, a privileged scaffold found in a vast array of pharmaceuticals and bioactive natural products, is a primary target accessible from this compound.[1]

The presence of three key functional handles—the nucleophilic secondary amine, the ortho-positioned iodine atom prime for cross-coupling, and the ethyl group for modulating steric and electronic properties—makes this molecule a versatile and powerful tool. This guide provides an in-depth exploration of N-Ethyl-2-iodoaniline hydrochloride, from its fundamental properties and synthesis to its application in robust, field-proven synthetic protocols. The focus is not merely on procedural steps but on the underlying chemical logic that ensures reproducibility and success in a research and development setting.

Section 1: Molecular Profile and Physicochemical Properties

N-Ethyl-2-iodoaniline hydrochloride is the acid salt of the parent free base, N-Ethyl-2-iodoaniline. The protonation of the ethylamino group enhances the compound's stability and often improves its handling characteristics, particularly its solubility in protic solvents. While many reported properties pertain to the free base, they form the foundation for understanding the hydrochloride salt.

The core structure consists of an aniline ring substituted with an iodine atom at the 2-position and an ethyl group on the nitrogen atom.[2] This specific arrangement is crucial for its subsequent reactivity in cyclization reactions.

Table 1: Physicochemical and Structural Data

PropertyValueSource(s)
Chemical Name N-Ethyl-2-iodoaniline hydrochloride-
Parent Compound Name N-Ethyl-2-iodoaniline[2]
Parent CAS Number 133286-16-5
Molecular Formula C₈H₁₁ClIN-
Molecular Weight 283.54 g/mol -
Parent Mol. Formula C₈H₁₀IN[2]
Parent Mol. Weight 247.08 g/mol [3]
Appearance Expected to be a crystalline solid[4]
Solubility (Parent) Soluble in alcohol, ether, benzene; Insoluble in water.[5]
Solubility (HCl Salt) Expected to have enhanced solubility in water and polar protic solvents.-
Predicted XlogP (Parent) 2.9[2]
SMILES (Parent) CCNC1=CC=CC=C1I[2]
InChIKey (Parent) WQNXDOPZKIHJEX-UHFFFAOYSA-N

Section 2: Synthesis and Quality Control: A Self-Validating Workflow

A hallmark of robust chemical research is the ability to produce and validate the purity of key intermediates. The synthesis of N-Ethyl-2-iodoaniline hydrochloride is a two-step process from commercially available 2-iodoaniline, followed by a rigorous spectroscopic verification that ensures the material's integrity for downstream applications.

Synthesis of N-Ethyl-2-iodoaniline (Free Base)

The synthesis proceeds via a standard N-alkylation of 2-iodoaniline.[1] A common challenge in aniline alkylation is over-alkylation to the tertiary amine. The following protocol employs a controlled addition of the alkylating agent to favor the desired mono-alkylation product.

Experimental Protocol: N-Alkylation of 2-Iodoaniline

  • Inert Atmosphere: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-iodoaniline (1.0 eq) and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).[6]

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN) to the flask to dissolve the starting materials.

  • Alkylating Agent: Slowly add iodoethane or bromoethane (1.1 eq) dropwise to the stirring mixture at room temperature.

    • Causality Insight: The use of a slight excess of the alkylating agent ensures the complete consumption of the starting aniline. The base is crucial for deprotonating the aniline nitrogen, increasing its nucleophilicity to attack the electrophilic ethyl halide.

  • Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield pure N-Ethyl-2-iodoaniline.

Preparation of the Hydrochloride Salt

The purified free base is converted to its hydrochloride salt for improved stability and handling.

  • Dissolution: Dissolve the purified N-Ethyl-2-iodoaniline in a minimal amount of anhydrous diethyl ether or dichloromethane.

  • Acidification: Bubble anhydrous hydrogen chloride (HCl) gas through the solution slowly, or add a solution of HCl in diethyl ether dropwise.

  • Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Spectroscopic Verification and Purity Assessment

Ensuring the purity of the synthesized material is a critical, self-validating step. A combination of NMR, and Mass Spectrometry is used to confirm the structure and identify any potential impurities, such as unreacted 2-iodoaniline or over-alkylated N,N-diethyl-2-iodoaniline.[7]

Expected Spectroscopic Data (for Parent Compound): [7]

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Protons: ~7.7 (d, 1H), ~7.2 (t, 1H), ~6.6 (d, 1H), ~6.5 (t, 1H)

    • Ethyl Group (CH₂): ~3.2 (q, 2H)

    • Ethyl Group (CH₃): ~1.3 (t, 3H)

  • ¹³C NMR (CDCl₃): Expected peaks for the aromatic carbons (one bonded to iodine at a characteristic upfield shift), and the two aliphatic carbons of the ethyl group.

  • Mass Spectrometry (ESI+): Expected molecular ion peak [M+H]⁺ at m/z ≈ 248.

G cluster_synthesis Synthesis & Preparation cluster_qc Quality Control 2-Iodoaniline 2-Iodoaniline Alkylation Alkylation 2-Iodoaniline->Alkylation Iodoethane, K2CO3 Free Base N-Ethyl-2-iodoaniline Alkylation->Free Base Acidification Acidification Free Base->Acidification Anhydrous HCl HCl Salt N-Ethyl-2-iodoaniline HCl Acidification->HCl Salt Verification Spectroscopic Verification HCl Salt->Verification NMR NMR Verification->NMR MS MS Verification->MS

Caption: Synthesis and Quality Control Workflow for N-Ethyl-2-iodoaniline HCl.

Section 3: Core Applications in Palladium-Catalyzed Heterocycle Synthesis

The primary utility of N-Ethyl-2-iodoaniline lies in its role as a substrate for palladium-catalyzed reactions to form substituted indoles. Two of the most powerful methods are the Larock Indole Synthesis and a two-step sequence involving Sonogashira coupling followed by cyclization.[1][8]

The Larock Indole Synthesis: A One-Pot Annulation

The Larock indole synthesis is a highly efficient one-pot reaction that constructs 2,3-disubstituted indoles from a 2-iodoaniline and an internal alkyne.[9][10]

Experimental Protocol: Larock Indole Synthesis [1]

  • Setup: To a dry Schlenk tube, add N-Ethyl-2-iodoaniline hydrochloride (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), and lithium chloride (LiCl, 1.0 mmol).

    • Causality Insight: Pd(OAc)₂ is the catalyst precursor, which is reduced in situ to the active Pd(0) species. LiCl acts as a crucial additive, facilitating the displacement of other ligands from the palladium center and promoting key steps in the catalytic cycle.[11]

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).

  • Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL), followed by the disubstituted alkyne (1.2 mmol) and potassium carbonate (K₂CO₃, 3.0 mmol).

    • Causality Insight: K₂CO₃ is the base. Since the starting material is the hydrochloride salt, an extra equivalent of base is needed to neutralize the HCl and deprotonate the aniline nitrogen for the final cyclization step.

  • Reaction: Stir the reaction mixture at 100 °C for 12-24 hours.

  • Workup: After cooling, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed, dried, and concentrated. The final product is purified by chromatography.

G Pd0 Pd(0) PdII_Ar Ar-Pd(II)-I Pd0->PdII_Ar Oxidative Addition PdII_Alkyne Alkyne Complex PdII_Ar->PdII_Alkyne Coordination Vinyl_Pd Vinyl-Pd(II) Intermediate PdII_Alkyne->Vinyl_Pd Migratory Insertion Palladacycle Palladacycle Vinyl_Pd->Palladacycle Intramolecular Amination Indole N-Ethyl Indole Palladacycle->Indole Reductive Elimination Indole->Pd0 Catalyst Regeneration ArI N-Ethyl-2- iodoaniline ArI->PdII_Ar Alkyne Disubstituted Alkyne Alkyne->PdII_Alkyne

Caption: Simplified Catalytic Cycle of the Larock Indole Synthesis.

The Sonogashira Coupling Pathway

An alternative strategy involves an initial Sonogashira coupling of N-Ethyl-2-iodoaniline with a terminal alkyne, followed by a separate cyclization step to form the indole.

Experimental Protocol: Sonogashira Coupling [1]

  • Setup: In a Schlenk tube under an inert atmosphere, combine N-Ethyl-2-iodoaniline hydrochloride (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

    • Causality Insight: This is a dual-catalyst system. The palladium catalyst orchestrates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a more reactive copper acetylide intermediate, which speeds up the transmetalation step to palladium.[12][13]

  • Reagent Addition: Add a suitable solvent (e.g., THF or DMF) and a base such as triethylamine (Et₃N, 3.0 mmol). The base also serves as a solvent in some cases. Add the terminal alkyne (1.2 mmol).

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 50 °C for 4-8 hours, monitoring by TLC.

  • Workup: Upon completion, the mixture is typically filtered to remove amine salts, and the filtrate is concentrated. The residue is then subjected to a standard aqueous workup and purified by chromatography to yield the 2-alkynyl-N-ethylaniline intermediate. This intermediate can then be cyclized to the corresponding indole using various methods (e.g., base- or electrophile-mediated).

Section 4: Safety and Handling

As a responsible scientist, a thorough understanding of a compound's hazards is non-negotiable. The safety profile is based on data for the parent aniline and related compounds.

  • Hazard Classification: N-Ethyl-2-iodoaniline is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[9]

  • Precautionary Measures:

    • Engineering Controls: Handle in a well-ventilated fume hood.

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[9]

    • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[9]

  • Storage: Keep the container tightly closed in a dry, well-ventilated place. The parent compound is light-sensitive, so storage in an amber vial is recommended.[4][14]

  • First Aid:

    • If Swallowed: Call a POISON CENTER or doctor if you feel unwell.[9]

    • If on Skin: Wash with plenty of water.[9]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

Conclusion

N-Ethyl-2-iodoaniline hydrochloride is more than just a chemical intermediate; it is a precisely designed tool for synthetic innovation. Its utility, grounded in the robust and predictable nature of palladium-catalyzed cross-coupling chemistry, provides researchers with a reliable pathway to complex and medicinally relevant indole scaffolds. By understanding the causality behind the synthetic protocols and adhering to rigorous standards of purity verification and safe handling, scientists can fully leverage the power of this versatile building block to accelerate discovery in drug development and materials science.

References

  • Larock indole synthesis. In: Wikipedia. ; 2023. Accessed February 24, 2026. [Link]

  • Larock indole synthesis. Grokipedia. Accessed February 24, 2026. [Link]

  • Larock Indole Synthesis. SynArchive. Accessed February 24, 2026. [Link]

  • Sonogashira coupling. In: Wikipedia. ; 2024. Accessed February 24, 2026. [Link]

  • Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. PMC. Accessed February 24, 2026. [Link]

  • Application of Palladium Chemistry in Organic Synthesis Techniques: the Larock Indole Synthesis, a Literature Review. Duke Vertices. Published January 19, 2023. Accessed February 24, 2026. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Accessed February 24, 2026. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Published February 10, 2021. Accessed February 24, 2026. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Published August 5, 2024. Accessed February 24, 2026. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. Published November 22, 2023. Accessed February 24, 2026. [Link]

  • N-ethyl-2-iodoaniline hydrochloride (C8H10IN). PubChemLite. Accessed February 24, 2026. [Link]

  • Aniline, n-ethyl-, hydrochloride. NIST WebBook. Accessed February 24, 2026. [Link]

  • CN112341341A - Preparation method of N-ethylaniline.
  • A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen. RSC. Accessed February 24, 2026. [Link]

Sources

Exploratory

Technical Monograph: N-Ethyl-2-iodoaniline Hydrochloride

Primary Identifier (Free Base): CAS 133286-16-5 Chemical Formula: C₈H₁₀IN · HCl Molecular Weight: 283.54 g/mol (Salt) / 247.08 g/mol (Free Base) Part 1: Identity & Chemical Architecture The CAS Nomenclature Paradox While...

Author: BenchChem Technical Support Team. Date: February 2026

Primary Identifier (Free Base): CAS 133286-16-5 Chemical Formula: C₈H₁₀IN · HCl Molecular Weight: 283.54 g/mol (Salt) / 247.08 g/mol (Free Base)

Part 1: Identity & Chemical Architecture

The CAS Nomenclature Paradox

While N-Ethyl-2-iodoaniline is commercially indexed under CAS 133286-16-5 , its hydrochloride salt often lacks a distinct, widely registered CAS number in public chemical inventories. In high-precision drug development, this distinction is critical. The free base is a secondary amine prone to oxidation and darkening upon storage. The hydrochloride salt is the kinetically stable morph —a solid-state delivery vehicle designed to prevent N-oxide formation and ensure accurate stoichiometry during palladium-catalyzed cross-couplings.

Note to Researchers: When sourcing for GMP workflows, purchase the Free Base (CAS 133286-16-5) and generate the salt in situ or immediately prior to storage, as described in the protocols below.

Structural Specifications
FeatureSpecification
IUPAC Name N-ethyl-2-iodoaniline hydrochloride
SMILES (Free Base) CCNC1=CC=CC=C1I
InChI Key WQNXDOPZKIHJEX-UHFFFAOYSA-N
Appearance Off-white to beige crystalline solid (Salt); Yellow/Brown oil (Free Base)
Solubility Salt: Soluble in MeOH, DMSO, Water; Free Base: DCM, EtOAc, Toluene

Part 2: Synthesis & Preparation Protocols[6][7]

Strategic Rationale: Why the Salt?

The free base, N-ethyl-2-iodoaniline, is a liquid at room temperature and susceptible to:

  • Photo-oxidation: Iodine-carbon bond lability under UV.

  • N-Oxidation: Secondary amine sensitivity to atmospheric oxygen.

The Solution: Protonation of the amine lone pair with HCl locks the nitrogen, preventing oxidative degradation and facilitating recrystallization for high-purity applications (e.g., >99.5% for catalysis).

Protocol A: Selective Synthesis from 2-Iodoaniline

Rationale: Direct alkylation with ethyl iodide often leads to over-alkylation (formation of the tertiary amine, N,N-diethyl). The Reductive Amination pathway is the self-validating standard for mono-alkylation specificity.

Reagents:

  • 2-Iodoaniline (CAS 615-43-0)[1]

  • Acetaldehyde (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM)

  • 4M HCl in Dioxane

Step-by-Step Methodology:

  • Imine Formation: Dissolve 2-iodoaniline (10 mmol) in DCM (50 mL). Add acetaldehyde (11 mmol) and stir for 30 min at 0°C. Checkpoint: Monitor TLC for disappearance of starting aniline.

  • Reduction: Add STAB (15 mmol) portion-wise. Allow to warm to RT and stir for 4 hours. Mechanism: STAB is milder than NaBH4, preventing reduction of the C-I bond.

  • Quench & Extraction: Quench with sat. NaHCO₃. Extract organic layer, dry over Na₂SO₄, and concentrate to yield the Free Base (Oil) .

  • Salt Formation: Dissolve the crude oil in minimal diethyl ether. Dropwise add 4M HCl in Dioxane (1.2 equiv) at 0°C.

  • Isolation: The hydrochloride salt will precipitate immediately. Filter, wash with cold ether, and dry under vacuum.

Visualization: Synthesis Pathway

SynthesisPathway Start 2-Iodoaniline (CAS 615-43-0) Inter Intermediate Imine Species Start->Inter + Acetaldehyde (DCM, 0°C) FreeBase N-Ethyl-2-iodoaniline (CAS 133286-16-5) Inter->FreeBase + NaBH(OAc)3 (Reductive Amination) Salt HCl Salt (Stable Solid) FreeBase->Salt + HCl/Dioxane (Precipitation)

Figure 1: Selective synthesis pathway preventing over-alkylation via reductive amination.

Part 3: Applications in Drug Discovery

The Larock Indole Synthesis

N-Ethyl-2-iodoaniline is a premium scaffold for the Larock Heteroannulation , a palladium-catalyzed reaction that constructs the indole core—a ubiquitious motif in tryptophan-derived therapeutics (e.g., Triptans for migraine).[2]

Mechanism: The reaction proceeds via:

  • Oxidative Addition: Pd(0) inserts into the C-I bond.

  • Carbopalladation: The alkyne inserts across the Pd-C bond.

  • Heteroannulation: Intramolecular nucleophilic attack by the nitrogen.

Protocol B: Larock Indole Formation

Reagents:

  • N-Ethyl-2-iodoaniline HCl (1.0 equiv) [Neutralize with base in situ]

  • Internal Alkyne (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)[2]

  • Na₂CO₃ (2.5 equiv)

  • DMF, 100°C

Workflow Visualization:

LarockMechanism Substrate N-Ethyl-2-iodoaniline PdComplex Ar-Pd-I Species Substrate->PdComplex Oxidative Addition Pd(0) Insertion Alkyne Insertion (Carbopalladation) PdComplex->Insertion + Alkyne Indole 2,3-Disubstituted Indole Insertion->Indole Reductive Elimination - Pd(0), - HI

Figure 2: Mechanistic flow of the Larock Indole Synthesis utilizing the iodoaniline scaffold.

Part 4: Analytical Characterization & QC

To validate the integrity of the salt versus the free base, compare the following NMR shifts. The salt will show a distinct downfield shift in the ethyl protons due to the ammonium cation.

NucleusMoietyFree Base Shift (δ ppm)HCl Salt Shift (δ ppm)
¹H NMR N-CH₂- ~3.20 (quartet)~3.55 (broad quartet)
¹H NMR Aromatic C3-H ~7.66 (doublet)~7.80 (doublet)
¹³C NMR C-I ~84.1~86.5

QC Check: Dissolve the salt in D₂O/DMSO-d6. If the solution remains clear, the salt is pure. Turbidity suggests hydrolysis or presence of free base.

References

  • Sigma-Aldrich. N-ethyl-2-iodoaniline Product Sheet. CAS 133286-16-5.[3] Link

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society. Link

  • PubChem. N-ethyl-2-iodoaniline Compound Summary. CID 21906175.[4] Link

  • BenchChem. Application Notes: Synthesis of Substituted Indoles from N-Ethyl-2-Iodoaniline. Link

  • NIST Chemistry WebBook. Aniline, n-ethyl- (General Reference for N-alkylation). Link

Sources

Exploratory

Molecular weight and formula of N-Ethyl-2-iodoaniline HCl

Technical Monograph: Physicochemical Profiling and Synthetic Utility of N-Ethyl-2-iodoaniline Hydrochloride Abstract N-Ethyl-2-iodoaniline Hydrochloride is a specialized organohalide building block critical to the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling and Synthetic Utility of N-Ethyl-2-iodoaniline Hydrochloride

Abstract

N-Ethyl-2-iodoaniline Hydrochloride is a specialized organohalide building block critical to the synthesis of nitrogen-containing heterocycles, particularly through Palladium-catalyzed cascades.[1] While the free base (CAS 133286-16-5) is the reactive species in cross-coupling, the hydrochloride salt is the preferred form for storage and handling due to its resistance to oxidative degradation. This guide details its molecular specifications, a high-fidelity synthetic protocol via reductive amination, and its pivotal role in the Larock Indole Synthesis.

Part 1: Physicochemical Characterization

The hydrochloride salt is a stoichiometric adduct of N-ethyl-2-iodoaniline and hydrogen chloride. The addition of HCl significantly alters the molecular weight and physical state compared to the free base.

Molecular Specifications
PropertyN-Ethyl-2-iodoaniline (Free Base)N-Ethyl-2-iodoaniline HCl (Target)
CAS Number 133286-16-5Derivative (Not widely indexed)
Formula


Molecular Weight 247.08 g/mol 283.54 g/mol
Appearance Yellow/Brown Oil or Low-melting SolidOff-white to Grey Crystalline Solid
Solubility Organic solvents (DCM, EtOAc)Water, Methanol, DMSO
Structural Topology (Graphviz)

The following diagram illustrates the connectivity of the hydrochloride salt, highlighting the protonation of the secondary amine which confers stability.

ChemicalStructure Figure 1: Connectivity of N-Ethyl-2-iodoaniline HCl C1 C1 C2 C2 C1->C2 N_atom N+ C1->N_atom C3 C3 C2->C3 I_atom I C2->I_atom Ortho C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 Ethyl Ethyl (C2H5) N_atom->Ethyl Cl_ion Cl- N_atom->Cl_ion Ionic Bond

Part 2: Synthetic Pathway & Protocol

The "Expert" Route: Reductive Amination

While direct alkylation of 2-iodoaniline with ethyl iodide is possible, it frequently results in over-alkylation (forming the diethyl species). The Reductive Amination pathway is the industry standard for high-purity mono-alkylation.

Reaction Scheme:

  • Condensation: 2-Iodoaniline + Acetaldehyde

    
     Imine intermediate.
    
  • Reduction: Imine + Sodium Borohydride (

    
    ) 
    
    
    
    Secondary Amine.[2]
  • Salt Formation: Secondary Amine + HCl/Ether

    
     Hydrochloride Salt.
    
Step-by-Step Protocol

Reagents:

  • 2-Iodoaniline (1.0 eq)[1][3]

  • Acetaldehyde (1.2 eq)

  • Sodium Borohydride (

    
    ) (2.0 eq) or Sodium Cyanoborohydride (
    
    
    
    )
  • Acetic Acid (Catalytic)

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)

Workflow:

  • Imine Formation: Dissolve 2-iodoaniline in dry MeOH. Cool to 0°C. Add acetaldehyde dropwise. Stir for 1 hour. Checkpoint: Monitor by TLC for disappearance of starting aniline.

  • Reduction: Add

    
     in small portions (exothermic). Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
    
  • Quench: Quench with water. Extract with Ethyl Acetate (EtOAc).[1] Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Salt Precipitation (Critical Step): Dissolve the crude oil in a minimal amount of diethyl ether. Add 2M HCl in ether dropwise with vigorous stirring. The HCl salt will precipitate as a solid. Filter and wash with cold ether.

Process Flow Diagram (Graphviz)

SynthesisProtocol Figure 2: Reductive Amination Workflow for High-Purity Synthesis Start Start: 2-Iodoaniline Step1 Add Acetaldehyde + AcOH (Imine Formation) Start->Step1 Check1 TLC Check: Starting Material Consumed? Step1->Check1 Check1->Step1 No (Stir longer) Step2 Add NaBH4 (0°C) (Reduction) Check1->Step2 Yes Step3 Workup: Extract (EtOAc) & Concentrate Step2->Step3 Step4 Salt Formation: Add HCl in Ether Step3->Step4 End Final Product: N-Ethyl-2-iodoaniline HCl Step4->End

Part 3: Stability Logic & Causality

Why synthesize the Hydrochloride Salt?

  • Oxidation Prevention: Free base anilines, especially electron-rich ones like N-ethyl-2-iodoaniline, are prone to air oxidation, turning from clear oils to dark brown tars over time. Protonating the nitrogen lone pair (

    
    ) deactivates the amine towards oxidation, extending shelf-life from weeks to years.
    
  • Purification: The salt formation acts as a purification step. Non-basic impurities (like unreacted alkyl halides or neutral side products) remain in the ether mother liquor, while the target amine salt precipitates out.

  • Crystallinity: The salt is a solid, allowing for accurate weighing in milligram-scale catalysis reactions, unlike the viscous free base oil.

Part 4: Applications in Drug Discovery

The N-ethyl-2-iodoaniline scaffold is a "privileged structure" for synthesizing indole-based pharmacophores.[1]

The Larock Indole Synthesis

This is the primary utility of the compound. It reacts with internal alkynes in the presence of a Palladium catalyst to form 2,3-disubstituted indoles in a single step.

  • Mechanism: Oxidative addition of Pd(0) to the C-I bond

    
     Alkyne coordination/insertion 
    
    
    
    Intramolecular amine displacement of Pd.
  • Relevance: Used to synthesize tryptamine derivatives and indole-based kinase inhibitors.

Reaction Pathway Visualization

LarockPathway Figure 3: Larock Indole Synthesis Pathway Substrate N-Ethyl-2-iodoaniline Intermediate Palladacycle Intermediate Substrate->Intermediate 100°C, DMF Alkyne Internal Alkyne (R-C≡C-R') Alkyne->Intermediate 100°C, DMF Catalyst Pd(OAc)2 / Base Catalyst->Intermediate 100°C, DMF Product 2,3-Disubstituted N-Ethyl Indole Intermediate->Product Reductive Elimination

References

  • PubChem. "N-ethyl-2-iodoaniline hydrochloride (Compound Summary)." National Library of Medicine.[4] [Link]

  • Larock, R. C., & Yum, E. K. (1991). "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes."[5] Journal of the American Chemical Society. [Link]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. [Link]

Sources

Foundational

N-Ethyl-2-iodoaniline hydrochloride PubChem CID and chemical identifiers

Technical Whitepaper: N-Ethyl-2-iodoaniline Hydrochloride Identification, Synthesis, and Application in Medicinal Chemistry Executive Summary N-Ethyl-2-iodoaniline (and its hydrochloride salt) represents a critical scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: N-Ethyl-2-iodoaniline Hydrochloride Identification, Synthesis, and Application in Medicinal Chemistry

Executive Summary

N-Ethyl-2-iodoaniline (and its hydrochloride salt) represents a critical scaffold in modern organic synthesis, specifically serving as a "privileged intermediate" for the construction of nitrogen-containing heterocycles. Its primary utility lies in palladium-catalyzed cascades—most notably the Larock Indole Synthesis —where the ortho-iodo moiety facilitates oxidative addition, while the N-ethyl group dictates the substitution pattern of the final pharmacophore.

This guide provides a comprehensive technical analysis of the compound, moving beyond basic identification to cover validated synthetic protocols, reaction mechanisms, and handling requirements for drug development workflows.

Part 1: Chemical Identity & Metadata

The precise identification of this compound is often complicated by the interchangeability of the free base and the hydrochloride salt in commercial catalogs. In synthetic applications, the Free Base is the reactive species, while the Hydrochloride is the preferred stable storage form to prevent oxidation and photolytic degradation.

Table 1: Chemical Identifiers and Properties
Identifier / Property Data / Value Notes
Common Name N-Ethyl-2-iodoaniline HydrochlorideSalt form
Parent Compound N-Ethyl-2-iodoanilineFree Base (Reactive species)
CAS Number (Free Base) 133286-16-5 Primary commercial identifier
PubChem CID 15128633 Linked to the core structure
Molecular Formula C₈H₁₁ClIN (Salt) / C₈H₁₀IN (Base)Salt MW: ~283.54 g/mol
SMILES (Free Base) CCNC1=CC=CC=C1IUsed for chemoinformatics
InChIKey WQNXDOPZKIHJEX-UHFFFAOYSA-NUnique hash for the free base
Appearance Off-white to brownish solid (Salt)Darkens upon light exposure
Solubility DMSO, Methanol (High); Water (Low)Free base is soluble in DCM/EtOAc

Critical Note on CIDs: Public databases often map the salt form to the parent compound's CID. When designing reactions, calculate stoichiometry based on the Salt Molecular Weight (283.54 g/mol ) if using the hydrochloride source, and include a neutralization step (e.g., K₂CO₃ or Et₃N) in the protocol.

Part 2: Synthetic Pathways & Protocols

While simple alkylation of 2-iodoaniline with ethyl iodide is possible, it is not recommended for high-purity applications due to the formation of N,N-diethyl byproducts (over-alkylation). The industry-standard approach utilizes Reductive Amination , which ensures mono-alkylation selectivity.

Method A: Reductive Amination (Recommended)

This protocol uses acetaldehyde and a reducing agent (NaBH₃CN or NaBH(OAc)₃) to introduce the ethyl group selectively.

Step-by-Step Protocol:

  • Reagents: 2-Iodoaniline (1.0 equiv), Acetaldehyde (1.2 equiv), Sodium Cyanoborohydride (1.5 equiv), Acetic Acid (catalytic), Methanol (solvent).

  • Procedure:

    • Dissolve 2-iodoaniline in dry Methanol under N₂ atmosphere.

    • Add Acetaldehyde dropwise at 0°C. Stir for 30 minutes to form the imine intermediate.

    • Add Sodium Cyanoborohydride (NaBH₃CN) in portions.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitor: TLC (Hexane:EtOAc 8:1) should show consumption of the starting aniline.[1]

  • Workup: Quench with saturated NaHCO₃. Extract with Ethyl Acetate.[2] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2]

  • Salt Formation (Optional for Storage): Dissolve the crude oil in minimal diethyl ether and add 2M HCl in ether. Filter the precipitate to obtain N-Ethyl-2-iodoaniline Hydrochloride .

Visualization: Synthetic Logic

Synthesis Start 2-Iodoaniline (Starting Material) Imine Imine Intermediate (Unstable) Start->Imine Acetaldehyde MeOH, 0°C Product N-Ethyl-2-iodoaniline (Free Base) Imine->Product NaBH3CN Reduction Salt HCl Salt (Storage Form) Product->Salt HCl/Ether Precipitation

Figure 1: Selective synthesis via reductive amination to prevent over-alkylation.

Part 3: Applications in Drug Discovery

N-Ethyl-2-iodoaniline is a "linchpin" reagent. Its iodine atom is highly reactive toward oxidative addition by Palladium(0), while the secondary amine provides a nucleophilic site for cyclization.

Primary Workflow: The Larock Indole Synthesis

This is the most high-value application. It allows for the convergent synthesis of 1,2,3-trisubstituted indoles in a single pot.

  • Mechanism:

    • Oxidative Addition: Pd(0) inserts into the C–I bond.

    • Coordination: The alkyne coordinates to the Pd(II) species.

    • Migratory Insertion: The alkyne inserts into the Pd–Ar bond (regioselective).

    • Intramolecular Amination: The nitrogen displaces the Pd, closing the ring.

    • Reductive Elimination: Regenerates Pd(0) and releases the Indole.

Protocol (Larock Conditions):

  • Reagents: N-Ethyl-2-iodoaniline (1 equiv), Internal Alkyne (1.2 equiv), Pd(OAc)₂ (5 mol%), K₂CO₃ (3 equiv), DMF, 100°C.

  • Significance: This route is widely used to synthesize serotonin receptor agonists and kinase inhibitors where the N-ethyl group is required for hydrophobic pocket occupancy.

Visualization: The Larock Cascade

Larock Substrate N-Ethyl-2-iodoaniline OxAdd Pd(II) Intermediate (Oxidative Addition) Substrate->OxAdd Pd(OAc)2, Ligand Insertion Alkyne Insertion (Regioselective) OxAdd->Insertion + Internal Alkyne Cyclization N-Palladation & Ring Closure Insertion->Cyclization Intramolecular Indole 1-Ethyl-2,3-substituted Indole (Final Scaffold) Cyclization->Indole - Pd(0)

Figure 2: The Larock Indole Synthesis pathway using N-Ethyl-2-iodoaniline.[2][3]

Part 4: Quality Control & Handling

To ensure reproducibility in biological assays, the purity of N-Ethyl-2-iodoaniline must be rigorously validated.

Analytical Validation
  • ¹H NMR (CDCl₃, 400 MHz): Look for the characteristic triplet (CH₃) and quartet (CH₂) of the ethyl group around δ 1.2 and 3.2 ppm, respectively. The aromatic region should show distinct splitting patterns for the 2-substituted ring.

    • Impurity Check: Watch for a singlet at ~3.5 ppm (Methyl group) indicating incorrect alkylation, or broad peaks indicating oxidation.

  • LC-MS: Confirm the [M+H]⁺ peak at 248.0 m/z (for the free base).

Storage & Stability
  • Light Sensitivity: Aryl iodides are prone to photolytic cleavage of the C–I bond, releasing iodine (turning the solid purple/brown).

    • Protocol: Store in amber vials wrapped in foil.

  • Oxidation: Anilines oxidize to colored impurities (diazo/nitroso compounds) upon air exposure.

    • Protocol: Store the Hydrochloride salt at -20°C under Argon. If using the free base, prepare fresh or store as a solution in degassed solvent.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15128633, N-ethyl-2-iodoaniline. Retrieved from [Link]

  • Larock, R. C., & Yum, E. K. (1991).Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society. (Foundational methodology for using 2-iodoanilines).

Sources

Exploratory

2-iodo-N-ethylaniline hydrochloride literature reviews and patents

The following technical guide is structured to serve as an authoritative reference for researchers and process chemists. It synthesizes literature data, patent landscapes, and practical laboratory protocols.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative reference for researchers and process chemists. It synthesizes literature data, patent landscapes, and practical laboratory protocols.

Primary Intermediate for Indole-Based Pharmacophores and Cross-Coupling Architectures

Executive Summary

2-iodo-N-ethylaniline hydrochloride (CAS: Free base 191348-14-8 / HCl salt generic) represents a high-value halogenated aniline derivative. Its strategic importance lies in the ortho-iodine functionality combined with the secondary N-ethyl amine . This specific substitution pattern makes it an ideal precursor for the Larock indole synthesis , Sonogashira cross-coupling , and SmI₂-mediated radical cyclizations .

Unlike its non-halogenated counterparts, the iodine atom at the C2 position provides a reactive handle for oxidative addition by transition metals (Pd, Cu, Au) under mild conditions, facilitating the rapid assembly of complex heterocyclic cores found in kinase inhibitors and antifungal agents.

Chemical Profile & Identification

PropertyData
Systematic Name N-Ethyl-2-iodoaniline hydrochloride
Molecular Formula C₈H₁₀IN · HCl
Molecular Weight 247.08 g/mol (Free base) + 36.46 (HCl) ≈ 283.54 g/mol
Appearance Off-white to beige crystalline solid (Salt form)
Solubility Free Base: DCM, EtOAc, MeOH. HCl Salt: Water, MeOH, DMSO.
Key NMR Signals (¹H) δ 3.14 (q, 2H, N-CH₂) , δ 1.25 (t, 3H, -CH₃) , δ 7.66 (dd, 1H, Ar-H3)
Stability Light sensitive (Iodine liberation). Hygroscopic (Salt form).

Technical Insight: The hydrochloride salt is preferred for long-term storage to prevent oxidation of the secondary amine and photolytic deiodination. The free base should be generated in situ or immediately prior to metal-catalyzed coupling.

Synthesis & Manufacturing Protocols

The synthesis of 2-iodo-N-ethylaniline hydrochloride is a two-stage process: N-alkylation followed by Salt Formation .

Phase 1: Selective N-Alkylation of 2-Iodoaniline

Direct alkylation of 2-iodoaniline is challenging due to the steric bulk of the ortho-iodine atom and the potential for over-alkylation (formation of tertiary amines).

Optimized Protocol (Reductive Amination Route):

  • Reagents: 2-Iodoaniline (1.0 eq), Acetaldehyde (1.2 eq), NaBH(OAc)₃ (1.5 eq), AcOH (1.0 eq).

  • Solvent: 1,2-Dichloroethane (DCE).

  • Procedure:

    • Dissolve 2-iodoaniline in DCE.

    • Add acetaldehyde and stir for 30 min to form the imine intermediate.

    • Add NaBH(OAc)₃ portion-wise at 0°C.

    • Stir at room temperature for 12 hours.

    • Quench: Sat. NaHCO₃. Extract with DCM.

  • Purification: Flash chromatography (Hexane/EtOAc 95:5).

Why this works: Reductive amination avoids the formation of quaternary ammonium salts common with direct alkyl halides (e.g., Ethyl Iodide + Base).

Phase 2: Hydrochloride Salt Formation
  • Dissolve the purified free base (oil) in minimal anhydrous Diethyl Ether.

  • Cool to 0°C.

  • Add 2M HCl in Diethyl Ether dropwise with vigorous stirring.

  • The white precipitate forms immediately.

  • Filter under Argon, wash with cold ether, and dry under vacuum.

Synthesis Workflow Diagram

Synthesis Start 2-Iodoaniline Inter Imine Intermediate Start->Inter + Acetaldehyde (DCE, 30 min) FreeBase 2-Iodo-N-ethylaniline (Free Base) Inter->FreeBase + NaBH(OAc)3 Reductive Amination Product HCl Salt (Final Product) FreeBase->Product + HCl/Ether Precipitation

Figure 1: Step-wise synthesis from commercially available 2-iodoaniline via reductive amination.

Reaction Engineering: Applications in Drug Discovery

The core value of 2-iodo-N-ethylaniline lies in its ability to serve as a "linchpin" for constructing nitrogen heterocycles.

A. The Larock Indole Synthesis

This is the most prevalent application. The compound reacts with internal alkynes to form 1-ethyl-2,3-disubstituted indoles in a single step.

  • Catalyst System: Pd(OAc)₂ (5 mol%), LiCl (1 eq), K₂CO₃ (2 eq), DMF, 100°C.

  • Mechanism: The ortho-iodine undergoes oxidative addition to Pd(0), followed by alkyne insertion and intramolecular amine attack.

Larock Substrate 2-Iodo-N-ethylaniline OxAdd Ar-Pd(II)-I Complex Substrate->OxAdd Oxidative Addition Pd0 Pd(0) Pd0->OxAdd Insertion Carbopalladation (Alkyne Insertion) OxAdd->Insertion + Alkyne Alkyne Internal Alkyne Cyclization Intramolecular Amination Insertion->Cyclization Indole 1-Ethyl-2,3-disubstituted Indole Cyclization->Indole Reductive Elimination - Pd(0) Indole->Pd0 Regeneration

Figure 2: Mechanistic cycle of the Larock Indole Synthesis utilizing 2-iodo-N-ethylaniline.

B. SmI₂-Mediated Radical Cyclization

For sensitive substrates where transition metals are avoided, Samarium Diiodide (SmI₂) can mediate the cyclization of N-allenyl derivatives of this compound.

  • Reference: RSC Advances, 2014.

  • Utility: Access to 3-substituted indoles under mild, reductive conditions (0°C).

C. Gold(I)-Catalyzed Biindole Synthesis

Recent literature (Ibarra-Gutiérrez et al.) demonstrates the use of 2-iodo-N-ethylaniline in a one-pot double cycloisomerization to form 2,2'-biindoles. This is critical for developing atropisomeric ligands and specific DNA-binding drugs.

Patent Landscape & Pharmaceutical Relevance[1]

While the compound itself is often a "process intermediate" rather than a final drug, it appears in patents related to:

  • Kinase Inhibitors: The 1-ethyl-1H-indole scaffold is a frequent motif in receptor tyrosine kinase inhibitors. The N-ethyl group provides hydrophobic pocket occupancy which improves potency over N-H analogs.

  • Antifungal Agents: Benzothiazole and indole derivatives synthesized from ortho-haloanilines are cited in patents for agricultural and clinical antifungals.

  • Process Patents: CN103145562A highlights the industrial preparation of N-ethyl anilines, validating the scalability of the amine synthesis.

Key Literature for Validation:

  • Synthesis of 1-ethyl-2-methyl-1H-indole: Used as a precursor for sulfonyl-indole derivatives (PrepChem).

  • Benchchem Protocols: Standardized the Larock/Sonogashira workflows for this specific CAS.

Safety & Handling (MSDS Summary)

  • Acute Toxicity: Harmful if swallowed or inhaled. Aniline derivatives can cause methemoglobinemia (cyanosis).

  • Skin/Eye: Irritant. The hydrochloride salt is corrosive to mucous membranes.

  • Storage: Store at 2-8°C under Argon. Protect from light. If the solid turns dark brown/purple, free iodine has been liberated; recrystallize before use.

References

  • Ibarra-Gutiérrez, J. G., et al. "Gold(I)-Catalyzed Synthesis of 2,2´-biindoles via One-Pot Double Cycloisomerization Strategy." Supporting Information, 2026. 1[2][3][4][5][6][7][8]

  • BenchChem. "Application Notes and Protocols: Synthesis of Substituted Indoles from N-Ethyl-2-Iodoaniline."[3] BenchChem Protocols, 2025. 3[2][3][4][6][7]

  • Iwasaki, H., et al. "Indole synthesis from N-allenyl-2-iodoanilines under mild conditions mediated by samarium(II) diiodide." RSC Advances, 2014. 9[2][3][4][6][7]

  • Organic Syntheses. "p-Iodoaniline Synthesis Protocol (Adaptable)." Organic Syntheses, Coll.[10] Vol. 2, p.347. 10[4]

  • PrepChem. "Synthesis of 1-ethyl-2-methyl-1H-indole." PrepChem Laboratory Manual. 2

Sources

Protocols & Analytical Methods

Method

Procedure for the Conversion of N-Ethyl-2-iodoaniline to its Hydrochloride Salt: A Detailed Guide

An Application Note and Protocol for Researchers Abstract N-Ethyl-2-iodoaniline is a critical precursor in the synthesis of various heterocyclic compounds, particularly in the construction of substituted indole scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

N-Ethyl-2-iodoaniline is a critical precursor in the synthesis of various heterocyclic compounds, particularly in the construction of substituted indole scaffolds via palladium-catalyzed reactions like the Larock indole synthesis.[1][2] The conversion of this versatile amine into its hydrochloride salt is a fundamental step often employed to enhance its stability, improve its handling characteristics, and modify its solubility profile for specific applications. This document provides a comprehensive, field-proven protocol for the efficient conversion of N-Ethyl-2-iodoaniline to its hydrochloride salt, grounded in established principles of acid-base chemistry. It includes a detailed experimental procedure, mechanistic insights, safety protocols, and characterization guidelines intended for researchers in organic synthesis and drug development.

Introduction and Scientific Rationale

In medicinal chemistry and materials science, the precise control over the physical properties of synthetic intermediates is paramount. N-Ethyl-2-iodoaniline, a substituted aniline, serves as a key building block for complex molecular architectures.[3] While the free base form is suitable for many reactions, its conversion to a hydrochloride salt offers several distinct advantages:

  • Enhanced Stability: Amine free bases, especially anilines, can be susceptible to aerial oxidation, which often results in discoloration.[4][5] The salt form is generally more stable and less prone to degradation during storage.

  • Improved Handling: The free base is a liquid, whereas the hydrochloride salt is typically a crystalline solid, which is easier to weigh and handle accurately.

  • Modified Solubility: Salt formation significantly alters the solubility of the compound. While the free base is soluble in many organic solvents, the hydrochloride salt is often more soluble in polar protic solvents and can be insoluble in non-polar organic solvents, a property that is exploited for purification by precipitation.[6]

The conversion is a straightforward acid-base reaction where the lone pair of electrons on the nitrogen atom of the ethylamino group acts as a Brønsted-Lowry base, accepting a proton from hydrochloric acid.

Reaction Mechanism: Protonation of the Amine

The fundamental transformation involves the protonation of the basic nitrogen atom of N-Ethyl-2-iodoaniline by hydrochloric acid (HCl). This process forms an ammonium salt, specifically N-ethyl-2-iodoanilinium chloride.

Caption: Acid-base reaction for hydrochloride salt formation.

Detailed Experimental Protocol

This protocol details the conversion of N-Ethyl-2-iodoaniline to its hydrochloride salt via precipitation from an organic solvent. The key to a successful and clean conversion is the use of an anhydrous solvent system, which facilitates the precipitation of the ionic salt from the non-polar medium.

Materials and Equipment
Reagents Equipment
N-Ethyl-2-iodoanilineRound-bottom flask
Anhydrous Diethyl Ether (Et₂O)Magnetic stirrer and stir bar
Hydrochloric Acid (e.g., 2.0 M solution in Et₂O)Addition funnel or syringe
Büchner funnel and filter flask
Vacuum source
Glassware for drying (e.g., vacuum desiccator)

Causality Behind Choices:

  • Anhydrous Diethyl Ether: Chosen for its ability to readily dissolve the N-Ethyl-2-iodoaniline free base while being a poor solvent for the resulting ionic hydrochloride salt, thus promoting efficient precipitation.

  • HCl in Diethyl Ether: Using a solution of HCl gas in an organic solvent prevents the introduction of water, which could lead to a hygroscopic or oily product instead of a crystalline solid.[7][8]

Step-by-Step Procedure
  • Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-Ethyl-2-iodoaniline (1.0 equivalent) in anhydrous diethyl ether (approx. 10-15 mL per gram of aniline). Stir at room temperature until a clear, homogeneous solution is formed.

  • Acidification: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether (1.05 equivalents) dropwise using a syringe or an addition funnel. The slow addition is crucial to control the exothermic nature of the reaction and to promote the formation of a crystalline precipitate rather than an amorphous solid.

  • Precipitation: Upon addition of the HCl solution, the N-Ethyl-2-iodoaniline hydrochloride will immediately begin to precipitate as a solid. Continue stirring the resulting slurry for an additional 30 minutes at room temperature to ensure the reaction goes to completion.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether (2-3 times) to remove any residual unreacted starting material or soluble impurities.[7]

  • Drying: Transfer the white to off-white solid to a suitable container and dry under vacuum to remove all traces of solvent. The product should be dried to a constant weight.[9]

Experimental Workflow Diagram

Workflow start Start: N-Ethyl-2-iodoaniline (Free Base) dissolve 1. Dissolve in Anhydrous Diethyl Ether start->dissolve add_hcl 2. Add HCl/Ether Solution Dropwise dissolve->add_hcl precipitate 3. Stir to Complete Precipitation add_hcl->precipitate filtrate 4. Isolate Solid by Vacuum Filtration precipitate->filtrate wash 5. Wash with Cold Diethyl Ether filtrate->wash dry 6. Dry Under Vacuum wash->dry product Final Product: N-Ethyl-2-iodoaniline HCl dry->product

Caption: Step-by-step workflow for the salt formation.

Quantitative Data Summary

The following table serves as a template for a typical small-scale reaction. Researchers should adjust quantities based on their specific needs.

ParameterValueNotes
N-Ethyl-2-iodoaniline (MW: 247.09 g/mol )
   Mass2.47 g
   Moles10.0 mmol
HCl Solution (2.0 M in Et₂O)
   Moles Required10.5 mmolA slight excess (5%) ensures complete conversion.[9]
   Volume to Add5.25 mL
N-Ethyl-2-iodoaniline HCl (MW: 283.55 g/mol )
   Theoretical Yield2.84 gBased on the limiting reagent (the aniline).
   AppearanceWhite to off-white crystalline solid

Safety and Handling Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • N-Ethyl-2-iodoaniline / 2-Iodoaniline: These compounds are toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[10][11] Avoid all personal contact.[12]

  • Hydrochloric Acid: HCl is highly corrosive and can cause severe burns. Handle with extreme care.

  • Diethyl Ether: Diethyl ether is extremely flammable. Ensure there are no ignition sources in the vicinity of the experiment.

Characterization and Purity Assessment

To confirm the identity and purity of the synthesized hydrochloride salt, the following analytical techniques are recommended:

  • ¹H NMR Spectroscopy: Compare the spectrum of the product to the starting material. Protonation of the amine will typically cause a downfield shift of the adjacent N-H and N-CH₂ protons.

  • Infrared (IR) Spectroscopy: Look for the appearance of a broad absorption band in the 2400-2800 cm⁻¹ region, which is characteristic of an ammonium (R₂NH₂⁺) salt.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the free base (N-Ethyl-2-iodoaniline).[13]

  • Melting Point Analysis: A sharp melting point is a good indicator of purity. The hydrochloride salt will have a significantly different and likely higher melting point than the free base.

By following this detailed protocol, researchers can reliably and safely convert N-Ethyl-2-iodoaniline into its hydrochloride salt, yielding a stable and pure material ready for downstream applications in synthesis and drug discovery.

References

  • Purification of Aniline - Chempedia - LookChem . LookChem. Available at: [Link]

  • Purify and dry aniline? : r/chemistry - Reddit . Reddit. Available at: [Link]

  • Aniline purification without steam distillation - Sciencemadness Discussion Board . Sciencemadness.org. Available at: [Link]

  • Purification of Aniline Hydrochloride - Sciencemadness.org . Sciencemadness.org. Available at: [Link]

  • 3 - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

  • Making Aniline HCl - YouTube . YouTube. Available at: [Link]

  • How to make a salt of a novel compound? - ResearchGate . ResearchGate. Available at: [Link]

  • Does anyone have any literature or procedure for the preparation of aniline hydrochloride? - ResearchGate . ResearchGate. Available at: [Link]

  • N-ethyl-2-iodoaniline hydrochloride (C8H10IN) - PubChem . PubChem. Available at: [Link]

  • US5117061A - Process of preparing substituted anilines - Google Patents. Google Patents.
  • Show how you would convert aniline to the following compounds. (f) benzonitrile - Pearson . Pearson. Available at: [Link]

  • 2-Iodoaniline - Novachem . Novachem. Available at: [Link]

  • Indole synthesis from N-allenyl-2-iodoanilines under mild conditions mediated by samarium(II) diiodide - RSC Publishing . Royal Society of Chemistry. Available at: [Link]

  • CN112341341A - Preparation method of N-ethylaniline - Google Patents. Google Patents.
  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation - Helda - Helsinki.fi . University of Helsinki. Available at: [Link]

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Application

Application Note: Purification Strategies for N-Ethyl-2-iodoaniline Hydrochloride

Topic: Recrystallization Solvents for Purifying N-Ethyl-2-iodoaniline HCl Content Type: Detailed Application Note & Protocol Audience: Synthetic Chemists, Process Development Scientists Executive Summary N-Ethyl-2-iodoan...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization Solvents for Purifying N-Ethyl-2-iodoaniline HCl Content Type: Detailed Application Note & Protocol Audience: Synthetic Chemists, Process Development Scientists

Executive Summary

N-Ethyl-2-iodoaniline is a critical intermediate in the synthesis of indoles via palladium-catalyzed annulation (e.g., Larock synthesis) and Buchwald-Hartwig aminations.[1] While the free base is often an oil or low-melting solid prone to oxidation (darkening due to iodine liberation), its hydrochloride (HCl) salt offers a stable, crystalline alternative suitable for long-term storage.

This guide details the recrystallization of N-Ethyl-2-iodoaniline HCl , addressing the specific challenge of "oiling out" common to N-alkylated aniline salts. We prioritize solvent systems that maximize impurity rejection—specifically unreacted 2-iodoaniline (primary amine) and N,N-diethyl byproducts (tertiary amine).

Chemical Context & Impurity Profile[2][3][4][5]

To select the correct solvent, one must understand the lattice energy and solubility differential between the target and its impurities.

SpeciesNaturePolaritySolubility Profile
N-Ethyl-2-iodoaniline HCl Secondary Amine SaltHigh (Ionic)Soluble in hot alcohols/polar aprotic; Insoluble in non-polar.
2-Iodoaniline (Impurity) Primary Amine (Weak Base)MediumSoluble in ethers/esters; forms less stable HCl salts in weak acid.
N,N-Diethyl-2-iodoaniline Tertiary Amine (Impurity)Low-MediumHighly lipophilic; remains in non-polar mother liquor.
Iodine (

)
Decomposition ProductNon-polarSoluble in organics; causes dark discoloration.
The "Oiling Out" Challenge

N-alkyl aniline salts possess flexible alkyl chains that disrupt crystal lattice formation. Consequently, they often exhibit a "melt-before-dissolve" behavior or separate as a supersaturated oil in hot solvents. This protocol incorporates specific thermal gradients to prevent this.

Solvent Selection Strategy

Based on the dielectric constants and Hansen Solubility Parameters, three solvent systems are recommended.

System A: Ethanol / Diethyl Ether (The "Classic" Method)
  • Mechanism: High solubility of the ionic salt in Ethanol (protic); rapid precipitation upon addition of Ether (non-polar anti-solvent).

  • Pros: Excellent recovery; Ether washes away lipophilic tertiary amine impurities.

  • Cons: Ether is highly flammable; requires careful handling.

System B: Acetonitrile (The "Single Solvent" Method)
  • Mechanism: Acetonitrile (

    
    ) has a high dielectric constant (
    
    
    
    ) but lacks H-bond donors. It dissolves the salt at reflux (
    
    
    ) but shows poor solubility at
    
    
    .
  • Pros: Sharp separation; effectively removes iodine discoloration.

  • Cons: Lower yield if not cooled sufficiently.

System C: Ethanol / Ethyl Acetate (The "Green" Alternative)
  • Mechanism: Similar to System A but uses Ethyl Acetate (EtOAc) as the anti-solvent.

  • Pros: Safer than ether; higher boiling point allows for better thermal equilibration.

Experimental Protocols

Protocol 1: Micro-Scale Solvent Screening

Use this rapid test to determine the optimal system for your specific batch purity.

  • Prepare 3 Vials: Place 50 mg of crude N-Ethyl-2-iodoaniline HCl in three 4mL vials.

  • Solvent Addition:

    • Vial A: Add 0.5 mL absolute Ethanol. Heat to boil. If soluble, add Diethyl Ether dropwise until turbid.

    • Vial B: Add 0.5 mL Acetonitrile. Heat to reflux.[1]

    • Vial C: Add 0.5 mL Ethanol. Heat to boil. Add EtOAc dropwise until turbid.

  • Observation:

    • Allow to cool to room temperature (RT).

    • If oil droplets form (emulsion), reheat and add slightly more solvent (Ethanol/MeCN).

    • If no crystals form, scratch the glass with a spatula or cool to

      
      .
      
  • Selection: Choose the system that yields white/off-white needles rather than amorphous clumps.

Protocol 2: Macro-Scale Recrystallization (System A/C)

Target Scale: 1g – 50g

Materials:

  • Crude N-Ethyl-2-iodoaniline HCl

  • Solvent: Absolute Ethanol (anhydrous)

  • Anti-solvent: Diethyl Ether (or Ethyl Acetate)

  • Activated Charcoal (optional, for color removal)[2]

Step-by-Step Procedure:

  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add minimum boiling Ethanol.[2] Note: Do not add excess. Add just enough to dissolve the solid at reflux.

    • Critical Step: If the solution is dark brown/black (iodine contamination), add 1-2% w/w Activated Charcoal. Reflux for 5 mins and filter hot through Celite.

  • The "Cloud Point":

    • Keep the filtrate boiling gently.

    • Slowly add the Anti-solvent (Ether or EtOAc) down the condenser or side of the flask.

    • Stop immediately when a faint, persistent cloudiness (turbidity) appears.

  • Clearing:

    • Add 1-2 drops of Ethanol to just clear the turbidity. The solution should be saturated but clear.

  • Controlled Cooling (Preventing Oiling Out):

    • Remove from heat.[2] Do not place directly in ice.

    • Wrap the flask in a towel or place in a warm water bath and let it cool to Room Temperature (RT) over 1-2 hours.

    • Visual Check: If oil droplets appear, reheat until dissolved and add a seed crystal of pure product (if available) or scratch the glass surface vigorously.

  • Crystallization:

    • Once at RT and crystals have initiated, place the flask in a refrigerator (

      
      ) for 2 hours, then a freezer (
      
      
      
      ) overnight for maximum yield.
  • Isolation:

    • Filter the crystals using a Buchner funnel.

    • Wash the cake with cold Anti-solvent (Ether or EtOAc). Do not wash with Ethanol, as it will redissolve the salt.

    • Dry under vacuum in a desiccator (protect from light).

Process Visualization

Workflow Diagram

The following logic flow ensures decision-making integrity during the purification process.

RecrystallizationFlow Start Crude N-Ethyl-2-iodoaniline HCl Dissolve Dissolve in min. boiling Ethanol Start->Dissolve ColorCheck Is solution dark/black? Dissolve->ColorCheck Charcoal Add Activated Charcoal Filter Hot (Celite) ColorCheck->Charcoal Yes AntiSolvent Add Anti-Solvent (Ether/EtOAc) until turbid ColorCheck->AntiSolvent No Charcoal->AntiSolvent Clear Add drops of EtOH to clear AntiSolvent->Clear Cooling Slow Cool to RT (Insulated) Clear->Cooling OilCheck Did it 'Oil Out'? Cooling->OilCheck Reheat Reheat to reflux Add 5% more Ethanol OilCheck->Reheat Yes (Liquid separation) Seed Add Seed Crystal Scratch Glass OilCheck->Seed No (Crystals forming) Reheat->Cooling Freeze Cool to -20°C Seed->Freeze Filter Filter & Wash (Cold Anti-Solvent) Freeze->Filter Final Pure Crystalline Solid Filter->Final

Caption: Decision matrix for recrystallization, highlighting the critical loop for managing "oiling out" phenomena.

Analytical Validation (Self-Check)

Before using the purified material in subsequent steps, validate purity using these metrics:

  • Melting Point (MP):

    • Literature MP for N-ethyl-2-iodoaniline (free base) is low (

      
       or oil).
      
    • Target MP for HCl Salt: Expect a sharp range between 140^\circ C – 160^\circ C (specific value depends on crystal polymorph, but range should be

      
      ).
      
  • 1H NMR (DMSO-d6):

    • Look for the disappearance of the N,N-diethyl triplet/quartet signals.

    • Confirm the presence of the broad ammonium proton (

      
      ) peak (typically 
      
      
      
      8.0–10.0 ppm).
  • Visual: Product should be white to off-white needles. Yellow/Brown indicates residual iodine or free base oxidation.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Product oils out upon cooling Solution is too concentrated or cooled too fast.Reheat, add 10% more Ethanol, and cool very slowly in a water bath.
No precipitate forms at -20°C Too much solvent (Ethanol).Rotovap down to 50% volume and re-add anti-solvent.
Crystals are dark/brown Iodine contamination.Recrystallize again using activated charcoal; ensure minimal light exposure.
Low Yield (<50%) Salt solubility in anti-solvent is too high.Switch anti-solvent (e.g., from EtOAc to Hexanes/Ether) or lower the freezer temp.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (General procedures for amine salt purification).

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013 . (Standard reference for solvent selection and purification constants).

  • Anderson, N. G. Practical Process Research & Development. Academic Press, 2012 . (Detailed discussion on "oiling out" and salt selection in scale-up).

  • BenchChem. Application Notes: Synthesis of Substituted Indoles from N-Ethyl-2-Iodoaniline. (Context on the utility and stability of the precursor).

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of N-Ethyl-2-iodoaniline HCl

Introduction: Strategic C-N Bond Formation in Pharmaceutical Scaffolds The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient palladium-catalyzed...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-N Bond Formation in Pharmaceutical Scaffolds

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen bonds.[1][2] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool for drug development professionals, enabling the construction of complex molecular architectures that were previously challenging to access.[5][6] This guide provides a detailed technical overview and a robust protocol for the Buchwald-Hartwig amination of a key building block, N-Ethyl-2-iodoaniline hydrochloride, a substrate that combines the reactivity of an aryl iodide with the practical handling advantages of a salt form.

N-Ethyl-2-iodoaniline is a valuable precursor for a variety of heterocyclic compounds and other complex amine-containing structures. The presence of the iodine atom offers high reactivity in the oxidative addition step of the catalytic cycle.[7] However, the use of the hydrochloride salt presents specific considerations regarding the choice and stoichiometry of the base, which must be sufficient to both neutralize the HCl salt and participate in the catalytic cycle. This application note will address these nuances, providing researchers with the insights needed to achieve successful and reproducible outcomes.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base.[8][9] The cycle can be broadly divided into three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Cycle Figure 1: The Buchwald-Hartwig Catalytic Cycle cluster_reactants Reactants pd0 Pd(0)L Active Catalyst oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-I amide_complex Palladium Amide Complex oxidative_addition->amide_complex HNR'R'', Base (-HX, -Base-H+) amide_complex->pd0 Regeneration product Ar-NR'R'' Product amide_complex->product Reductive Elimination catalyst_regen Pd(0)L aryl_halide Ar-I (N-Ethyl-2-iodoaniline) amine HNR'R'' (Amine Coupling Partner) base Base caption A simplified representation of the key steps in the Buchwald-Hartwig amination.

Caption: A simplified representation of the key steps in the Buchwald-Hartwig amination.

The reaction is initiated by the oxidative addition of the aryl iodide to a low-valent palladium(0) complex, which is stabilized by a phosphine ligand.[1] This is followed by coordination of the amine to the resulting palladium(II) complex and subsequent deprotonation by the base to form a palladium-amido complex.[9] The final step is reductive elimination, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[8]

Experimental Protocol: Amination of N-Ethyl-2-iodoaniline HCl

This protocol provides a general method for the coupling of N-Ethyl-2-iodoaniline HCl with a representative secondary amine, morpholine. The conditions can be adapted for other primary and secondary amines with appropriate optimization.

Reagents and Equipment:

  • N-Ethyl-2-iodoaniline hydrochloride

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

  • Inert gas supply (Argon or Nitrogen)

Reaction Setup Workflow:

reaction_setup Figure 2: Reaction Setup Workflow start Start reagents Weigh Solid Reagents: N-Ethyl-2-iodoaniline HCl, Pd(OAc)₂, XPhos, NaOtBu start->reagents schlenk Add Solids to Oven-Dried Schlenk Tube reagents->schlenk inert Seal and Purge with Inert Gas (3x) schlenk->inert solvents Add Anhydrous Toluene and Morpholine via Syringe inert->solvents reaction Heat to 100 °C with Vigorous Stirring solvents->reaction monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) reaction->monitor workup Reaction Complete: Cool, Quench, and Work Up monitor->workup purify Purify Crude Product (Column Chromatography) workup->purify end Obtain Pure Product purify->end

Caption: A flowchart illustrating the key steps for setting up the Buchwald-Hartwig amination reaction.

Step-by-Step Procedure:

  • Preparation of the Reaction Vessel: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-Ethyl-2-iodoaniline hydrochloride (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (3.0 mmol, 3.0 equiv).

    • Causality Note: The use of a slight excess of phosphine ligand relative to the palladium source helps to prevent catalyst deactivation. An oven-dried vessel is crucial to exclude moisture, which can hydrolyze the base and deactivate the catalyst.[10]

  • Establishing an Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Addition of Solvent and Amine: To the sealed reaction vessel, add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv) via syringe.

    • Causality Note: Anhydrous solvent is critical for reaction success.[10] Toluene is a common solvent for Buchwald-Hartwig aminations and is particularly advantageous for reactions involving aryl iodides as it can help to mitigate iodide-induced catalyst inhibition by precipitating the iodide salt.[7]

  • Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

    • Causality Note: Heating is typically required to drive the reaction to completion.[8] Vigorous stirring is important to ensure proper mixing, especially given the heterogeneous nature of the reaction mixture with the inorganic base.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction and Drying: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-ethyl-N-(2-iodophenyl)morpholine.

Key Considerations and Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters.

ParameterRecommended Choice for N-Ethyl-2-iodoaniline HClRationale & Alternatives
Palladium Source Pd(OAc)₂A common and cost-effective palladium(II) source that is reduced in situ to the active Pd(0) catalyst. Pre-formed Pd(0) sources like Pd₂(dba)₃ can also be used.[8]
Ligand XPhosA bulky, electron-rich biaryl phosphine ligand that is highly effective for a wide range of amination reactions, including those with challenging substrates. Other bulky phosphine ligands such as RuPhos or BrettPhos can also be screened.[5][11]
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base that is effective for deprotonating the amine and facilitating the catalytic cycle.[12] For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often requiring higher temperatures or more active catalyst systems.[12]
Solvent TolueneA non-polar aprotic solvent that is well-suited for this reaction.[13] Dioxane is another common solvent, but care should be taken to ensure it is peroxide-free.
Temperature 80-110 °CThe optimal temperature will depend on the reactivity of the specific amine coupling partner. Lower temperatures may be sufficient for more reactive amines, while more challenging couplings may require higher temperatures.[8]

The Critical Role of the Base with Hydrochloride Salts:

When using an amine hydrochloride salt, a sufficient amount of base must be added to first neutralize the HCl and then to participate in the catalytic cycle. A common strategy is to use at least two equivalents of a strong base like NaOtBu: one equivalent to neutralize the HCl and a second to deprotonate the amine-palladium complex. In the provided protocol, three equivalents are recommended to ensure a sufficient excess to drive the reaction to completion.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient base, poor quality reagents/solvents, low reaction temperature.Ensure all reagents and solvents are pure and anhydrous.[10] Screen different ligands and bases. Increase the reaction temperature or prolong the reaction time.
Formation of Palladium Black Catalyst decomposition.This can occur at excessively high temperatures.[10] Consider lowering the reaction temperature and increasing the reaction time. Ensure a sufficient ligand-to-palladium ratio.
Hydrodehalogenation A common side reaction where the aryl halide is reduced.Optimize the reaction conditions, particularly the choice of ligand and base.[12]
Incomplete Reaction Steric hindrance, poor solubility of reagents.Screen alternative solvents to improve solubility.[10] For sterically hindered substrates, a more active catalyst system (e.g., a different ligand) may be required.[5]

Conclusion

The Buchwald-Hartwig amination of N-Ethyl-2-iodoaniline HCl is a powerful and reliable method for the synthesis of valuable N-aryl amine building blocks. By understanding the underlying mechanism and carefully controlling the reaction parameters—particularly the choice of ligand, base, and solvent—researchers can achieve high yields and reproducible results. The protocol and insights provided in this guide serve as a robust starting point for the successful application of this important transformation in a research and drug development setting.

References

  • Benchchem. (n.d.). Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
  • WuXi AppTec. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.).
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2026, February 5). ResearchGate.
  • Alfa Chemistry. (2024, October 12). Buchwald-Hartwig Coupling.
  • Benchchem. (n.d.). Optimizing base and solvent conditions for Buchwald-Hartwig amination with bulky anilines.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction.
  • Entegris. (n.d.). Buchwald Ligands Review.
  • OUCI. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Sigma-Aldrich. (n.d.). Buchwald Catalysts & Ligands.
  • Grokipedia. (n.d.). Buchwald–Hartwig amination.
  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.

Sources

Application

The Alchemist's Guide to Indole Synthesis: A Modern Application of Palladium Catalysis with N-Ethyl-2-iodoaniline Hydrochloride

For the dedicated researcher, the skilled scientist, and the forward-thinking drug development professional, the indole scaffold represents a cornerstone of medicinal chemistry and materials science. Its prevalence in a...

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, the skilled scientist, and the forward-thinking drug development professional, the indole scaffold represents a cornerstone of medicinal chemistry and materials science. Its prevalence in a vast array of biologically active compounds necessitates robust and versatile synthetic strategies. This guide provides an in-depth exploration of modern palladium-catalyzed methodologies for the synthesis of diverse N-ethyl-indole derivatives, commencing from the readily accessible starting material, N-Ethyl-2-iodoaniline hydrochloride.

Herein, we move beyond a mere recitation of steps, delving into the mechanistic underpinnings and strategic considerations that govern successful indole synthesis. This document is structured to empower you with not only the "how" but, more critically, the "why" behind these powerful transformations.

Strategic Overview: Palladium-Catalyzed Pathways to N-Ethyl-Indoles

The reactivity of the carbon-iodine bond in N-Ethyl-2-iodoaniline provides a versatile handle for several palladium-catalyzed cross-coupling and cyclization reactions. We will focus on three principal and highly effective strategies for the construction of the indole core:

  • The Larock Indole Synthesis: A one-pot heteroannulation of N-Ethyl-2-iodoaniline with disubstituted alkynes to directly afford 2,3-disubstituted N-ethyl-indoles.[1][2]

  • Sonogashira Coupling Followed by Cyclization: A two-step sequence involving an initial palladium-copper co-catalyzed coupling with a terminal alkyne, followed by a subsequent cyclization to yield 2-substituted or 2,3-disubstituted N-ethyl-indoles.[1][3]

  • Intramolecular Heck Reaction: A pathway involving the initial N-allylation of N-Ethyl-2-iodoaniline, followed by a palladium-catalyzed intramolecular cyclization to produce 3-methyl-N-ethyl-indoles.

The choice of strategy is dictated by the desired substitution pattern on the final indole product and the commercial availability of the requisite alkyne or alkene coupling partner.

Foundational Knowledge: The Starting Material

N-Ethyl-2-iodoaniline hydrochloride is a stable, crystalline solid that serves as the precursor to the free base, N-Ethyl-2-iodoaniline, which is the active participant in the palladium-catalyzed reactions. A simple basic workup is typically sufficient to generate the free aniline for synthesis.

Table 1: Properties of N-Ethyl-2-iodoaniline

PropertyValue
Molecular Formula C₈H₁₀IN
Molecular Weight 247.08 g/mol [4]
CAS Number 133286-16-5
Appearance Light yellow to brown liquid

Method A: The Larock Indole Synthesis for 2,3-Disubstituted N-Ethyl-Indoles

The Larock indole synthesis is a powerful and convergent one-pot method for the preparation of polysubstituted indoles.[1][2][5] This reaction involves the palladium-catalyzed heteroannulation of a 2-iodoaniline with a disubstituted alkyne.

The "Why": Mechanistic Insights into the Larock Synthesis

Understanding the catalytic cycle is paramount to troubleshooting and optimizing this reaction. The generally accepted mechanism involves several key steps:[2]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-I bond of N-Ethyl-2-iodoaniline to form an ArPd(II)I complex.

  • Alkyne Coordination and Insertion: The disubstituted alkyne coordinates to the palladium center, followed by a regioselective migratory insertion into the aryl-palladium bond. This step forms a vinyl-palladium intermediate and is often the regiochemistry-determining step.

  • Intramolecular Amination: The nitrogen atom of the aniline displaces the halide ligand on the palladium, leading to the formation of a six-membered palladacycle.

  • Reductive Elimination: The final step is a reductive elimination from the palladacycle to form the indole product and regenerate the active Pd(0) catalyst.

Larock_Indole_Synthesis Pd(0) Pd(0) ArPd(II)I ArPd(II)I Pd(0)->ArPd(II)I Oxidative Addition (N-Ethyl-2-iodoaniline) Alkyne_Complex Alkyne_Complex ArPd(II)I->Alkyne_Complex Alkyne Coordination VinylPd(II)_Complex VinylPd(II)_Complex Alkyne_Complex->VinylPd(II)_Complex Migratory Insertion Palladacycle Palladacycle VinylPd(II)_Complex->Palladacycle Intramolecular Amination N-Ethyl-2,3-disubstituted_Indole N-Ethyl-2,3-disubstituted_Indole Palladacycle->N-Ethyl-2,3-disubstituted_Indole Reductive Elimination N-Ethyl-2,3-disubstituted_Indole->Pd(0) Catalyst Regeneration

Caption: Catalytic cycle of the Larock Indole Synthesis.

Detailed Protocol: Larock Indole Synthesis

This protocol is adapted from general Larock indole synthesis conditions.[1]

Materials:

  • N-Ethyl-2-iodoaniline (1.0 mmol)

  • Disubstituted alkyne (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Lithium chloride (LiCl) (1.0 mmol)

  • Anhydrous N,N-dimethylformamide (DMF) (5 mL)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Schlenk tube and inert gas atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add N-Ethyl-2-iodoaniline, palladium(II) acetate, potassium carbonate, and lithium chloride.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF via syringe, followed by the disubstituted alkyne.

  • Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-ethyl-2,3-disubstituted indole.

Table 2: Summary of Reaction Conditions for Larock Indole Synthesis

ParameterConditionRationale
Catalyst Pd(OAc)₂A common and effective palladium precursor that is reduced in situ to the active Pd(0) species.
Base K₂CO₃A moderately strong inorganic base to neutralize the HI generated during the catalytic cycle.
Additive LiClThe chloride ion is believed to facilitate the reductive elimination step and stabilize the catalytic species.[2]
Solvent DMFA high-boiling polar aprotic solvent that effectively solubilizes the reactants and catalyst.
Temperature 100 °CProvides the necessary thermal energy to drive the reaction to completion in a reasonable timeframe.

Method B: Sonogashira Coupling and Cyclization for 2- and 2,3-Disubstituted N-Ethyl-Indoles

This versatile two-step approach first constructs a 2-alkynyl-N-ethylaniline intermediate via a Sonogashira coupling, which is then cyclized to the indole.[1][3] This method allows for the synthesis of 2-substituted indoles from terminal alkynes, a class of products not directly accessible through the Larock synthesis.

The "Why": A Two-Step Strategy for Greater Flexibility

The Sonogashira coupling is a robust and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[6] The subsequent cyclization of the 2-alkynyl-N-ethylaniline intermediate can be achieved through various means, most commonly through electrophilic cyclization or base-mediated cyclization.

Sonogashira_Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Cyclization Start N-Ethyl-2-iodoaniline + Terminal Alkyne Conditions1 PdCl₂(PPh₃)₂, CuI, Et₃N Start->Conditions1 Intermediate 2-Alkynyl-N-ethylaniline Conditions1->Intermediate Cyclization_Method Cyclization Method Intermediate->Cyclization_Method Electrophilic Electrophilic Cyclization (e.g., I₂) Cyclization_Method->Electrophilic Base_Mediated Base-Mediated Cyclization (e.g., TBAF) Cyclization_Method->Base_Mediated Product_Electro 3-Iodo-N-ethyl-indole Electrophilic->Product_Electro Product_Base 2-Substituted-N-ethyl-indole Base_Mediated->Product_Base

Caption: Workflow for the two-step Sonogashira coupling and cyclization.

Detailed Protocol: Sonogashira Coupling

This protocol is based on standard Sonogashira coupling conditions.[1]

Materials:

  • N-Ethyl-2-iodoaniline (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.01 mmol, 1 mol%)

  • Triethylamine (Et₃N) (5 mL)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

  • Schlenk tube and inert gas atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add N-Ethyl-2-iodoaniline, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add triethylamine via syringe, followed by the terminal alkyne.

  • Stir the reaction mixture at 50 °C for 4-8 hours, monitoring by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride and brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude 2-alkynyl-N-ethylaniline can often be used in the next step without further purification.

Detailed Protocol: Electrophilic Cyclization with Iodine

This protocol is adapted from the iodocyclization of N,N-dialkyl-2-(1-alkynyl)anilines.[1]

Materials:

  • Crude 2-alkynyl-N-ethylaniline (from the previous step, ~1.0 mmol)

  • Iodine (I₂) (1.1 mmol)

  • Dichloromethane (CH₂Cl₂) (10 mL)

  • Saturated aqueous sodium thiosulfate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the crude 2-alkynyl-N-ethylaniline in dichloromethane.

  • Add a solution of iodine in dichloromethane dropwise at room temperature.

  • Stir the mixture for 1-3 hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction with saturated aqueous sodium thiosulfate solution until the iodine color disappears.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to yield the 3-iodo-N-ethyl-indole.

Detailed Protocol: Base-Mediated Cyclization

This protocol utilizes tetrabutylammonium fluoride (TBAF) to promote cyclization.[1]

Materials:

  • Crude 2-alkynyl-N-ethylaniline (from the previous step, ~1.0 mmol)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 mL, 1.2 mmol)

  • Anhydrous tetrahydrofuran (THF) (10 mL)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the crude 2-alkynyl-N-ethylaniline in anhydrous THF.

  • Add the TBAF solution and stir the mixture at reflux for 6-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature.

  • Dilute the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to afford the 2-substituted-N-ethyl-indole.

Table 3: Comparison of Cyclization Methods

MethodReagentProductKey Advantages
Electrophilic Cyclization Iodine (I₂)3-Iodo-N-ethyl-indoleIntroduces a versatile iodine handle at the 3-position for further functionalization.
Base-Mediated Cyclization TBAF2-Substituted-N-ethyl-indoleDirectly provides the 2-substituted indole without additional functional groups.

Method C: Intramolecular Heck Reaction for 3-Methyl-N-Ethyl-Indoles

The intramolecular Heck reaction provides an alternative route to substituted indoles. This strategy involves the N-allylation of N-Ethyl-2-iodoaniline, followed by a palladium-catalyzed cyclization.

The "Why": A Tandem N-Allylation and Cyclization Approach

This method is particularly useful for the synthesis of 3-methyl substituted indoles. The initial N-allylation is a standard nucleophilic substitution, and the subsequent intramolecular Heck reaction proceeds through a well-established catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.

Detailed Protocol: Two-Step Synthesis via Intramolecular Heck Reaction

Step 1: N-Allylation of N-Ethyl-2-iodoaniline

Materials:

  • N-Ethyl-2-iodoaniline (1.0 mmol)

  • Allyl bromide (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous DMF (5 mL)

Procedure:

  • To a solution of N-Ethyl-2-iodoaniline in DMF, add potassium carbonate and allyl bromide.

  • Stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-allyl-N-ethyl-2-iodoaniline, which can be used in the next step without further purification.

Step 2: Intramolecular Heck Cyclization

Materials:

  • Crude N-allyl-N-ethyl-2-iodoaniline (~1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)

  • Triphenylphosphine (PPh₃) (0.1 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous DMF (5 mL)

Procedure:

  • To a dry Schlenk tube, add the crude N-allyl-N-ethyl-2-iodoaniline, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill with an inert gas three times.

  • Add anhydrous DMF and stir the mixture at 100 °C for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to afford 1-ethyl-3-methylindole.

Safety and Handling

All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Palladium catalysts and phosphine ligands can be toxic and should be handled with care. Solvents such as DMF and dichloromethane are hazardous and should be handled appropriately.

Conclusion

The palladium-catalyzed synthesis of indole derivatives from N-Ethyl-2-iodoaniline hydrochloride offers a powerful and versatile platform for accessing a wide range of substituted indoles.[1] The choice between the Larock indole synthesis, the two-step Sonogashira coupling and cyclization, or the intramolecular Heck reaction will be guided by the desired substitution pattern of the target molecule.[1] The protocols detailed herein provide a comprehensive guide for researchers in organic synthesis and drug discovery to harness these methodologies for the efficient construction of this privileged heterocyclic scaffold.

References

  • Application Notes and Protocols: Synthesis of Substituted Indoles from N-Ethyl-2-Iodoaniline - Benchchem.
  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts - MDPI. Available at: [Link]

  • Larock indole synthesis - Wikipedia. Available at: [Link]

  • Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium - MDPI. Available at: [Link]

  • A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC. Available at: [Link]

  • Synthesis of Indoles from o-Haloanilines | The Journal of Organic Chemistry. Available at: [Link]

  • A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes - Organic Chemistry Portal. Available at: [Link]

  • Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction - ResearchGate. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. Available at: [Link]

  • Iodine-mediated electrophilic cyclization of 2-alkynyl-1-methylene azide aromatics leading to highly substituted isoquinolines and its application to the synthesis of norchelerythrine - PubMed. Available at: [Link]

  • Recent advances in the synthesis of indoles and their applications - RSC Publishing. Available at: [Link]

  • synthesis of 2,3-disubstituted indoles by radical cyclization with hypophosphorous acid and - ResearchGate. Available at: [Link]

  • Palladium-catalyzed, modular synthesis of highly functionalized indoles and tryptophans by direct annulation of substituted o-haloanilines and aldehydes - PubMed. Available at: [Link]

  • Application of Palladium Chemistry in Organic Synthesis Techniques: the Larock Indole Synthesis, a Literature Review - ResearchGate. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC. Available at: [Link]

  • Synthesis of 2,3-disubstituted indoles via a tandem reaction - RSC Publishing. Available at: [Link]

  • Cross-Coupling of Alkynylsilanes - Gelest Technical Library. Available at: [Link]

  • (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ResearchGate. Available at: [Link]

  • 4-Ethyl-2-iodoaniline | C8H10IN | CID 21906175 - PubChem. Available at: [Link]

  • Synthesis of indoles - Organic Chemistry Portal. Available at: [Link]

  • A Convenient, Efficient and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes - ResearchGate. Available at: [Link]

  • Title Synthesis of 2,3-Disubstituted Indoles by Nickel(0)-Catalyzed Migratory Cycloisomerization of o-Alkynylanilides Author(s) - huscap. Available at: [Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Available at: [Link]

  • Intramolecular Heck Reaction of 2- and 3-Iodoindole Derivatives for the Synthesis of β- and γ-Carbolinones. | Request PDF - ResearchGate. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. Available at: [Link]

  • cyclization of alkynes under metal-free conditions: synthesis of indoles. Available at: [Link]

  • Intramolecular Cyclization | Encyclopedia MDPI. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems - MDPI. Available at: [Link]

  • Showing Compound N-Ethylaniline (FDB004541) - FooDB. Available at: [Link]

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling Protocols with 2-Iodoanilines

Strategic Overview: The 2-Iodoaniline Advantage In drug discovery, 2-iodoaniline is a "privileged scaffold."[1] Its utility stems from the orthogonal reactivity of its two functional groups: the high-lability iodide ( )...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The 2-Iodoaniline Advantage

In drug discovery, 2-iodoaniline is a "privileged scaffold."[1] Its utility stems from the orthogonal reactivity of its two functional groups: the high-lability iodide (


) and the nucleophilic amine (

).

While the iodide undergoes rapid oxidative addition with Palladium(0), the adjacent amine offers a handle for spontaneous intramolecular cyclization. This unique "ortho-effect" allows researchers to access complex indole, quinoline, and carbazole cores—structures ubiquitous in therapeutics like Sumatriptan (migraine) and Sunitinib (oncology)—often in a single pot.

Critical Challenges

Working with free 2-iodoanilines presents specific challenges that this guide addresses:

  • Catalyst Poisoning: The free

    
     group can coordinate to electrophilic Pd(II) species, arresting the catalytic cycle.
    
  • Regioselectivity: In alkyne insertions (Larock), controlling the orientation of the incoming alkyne is non-trivial.

  • Oxidative Instability: Anilines are prone to oxidation; protocols must ensure strict exclusion of oxygen unless specifically required for turnover.

Protocol A: The Larock Indole Synthesis

Target: 2,3-Disubstituted Indoles Mechanism: Heteroannulation via Alkyne Insertion

The Larock synthesis is the gold standard for converting 2-iodoanilines into indoles. Unlike the Fischer indole synthesis, it proceeds under neutral/basic conditions and tolerates sensitive functional groups.

Mechanistic Insight & Visualization

The reaction relies on the in situ generation of a chloride-ligated palladium species. The addition of Lithium Chloride (LiCl) is not optional; it is the critical factor that facilitates the displacement of the iodide and ensures the proper regioselectivity during the migratory insertion of the alkyne.

LarockCycle Pd0 Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + 2-Iodoaniline LigEx Ligand Exchange (Cl- coordination) OxAdd->LigEx + LiCl AlkCoord Alkyne Coordination LigEx->AlkCoord + Alkyne MigIns Migratory Insertion AlkCoord->MigIns NitroAttack Intramolecular Amination MigIns->NitroAttack - HI (Base) RedElim Reductive Elimination (-Pd(0)) NitroAttack->RedElim RedElim->Pd0

Figure 1: The catalytic cycle emphasizes the role of Chloride ions (from LiCl) in stabilizing the intermediate and directing alkyne insertion.

Detailed Protocol

Reagents:

  • 2-Iodoaniline (1.0 equiv)[1][2]

  • Internal Alkyne (1.2 equiv)

  • 
     (5 mol%)[1]
    
  • 
     or 
    
    
    
    (3.0 equiv)
  • LiCl (1.0 equiv) — CRITICAL ADDITIVE

  • DMF (anhydrous, 0.2 M concentration)

Step-by-Step:

  • Catalyst Pre-loading: In a dry Schlenk tube equipped with a stir bar, combine

    
     (5 mol%), 
    
    
    
    (3.0 equiv), and LiCl (1.0 equiv).
  • Substrate Addition: Add 2-iodoaniline (1.0 equiv) and the internal alkyne (1.2 equiv).

  • Solvation: Evacuate and backfill with Argon (3x). Add anhydrous DMF via syringe.

  • Reaction: Heat the sealed vessel to 100 °C for 12–24 hours.

    • Note: The mixture will turn black as Pd(0) precipitates upon completion.

  • Workup: Cool to room temperature. Dilute with diethyl ether and wash 3x with water (to remove DMF). Dry organic layer over

    
    , concentrate, and purify via flash chromatography.
    

Why this works: The bulky internal alkyne inserts such that the larger group ends up at the C2 position of the indole (steric control), while LiCl promotes the catalytic turnover.

Protocol B: Sonogashira Coupling & Cacchi Cyclization

Target: 2-Substituted Indoles (from Terminal Alkynes) Mechanism: Copper-Cocatalyzed Alkynylation followed by Cyclization[1]

While Larock is ideal for internal alkynes, terminal alkynes require a Sonogashira approach. This can be performed as a one-pot, two-step sequence (The Cacchi Reaction).

Experimental Workflow

Reagents:

  • 2-Iodoaniline (1.0 equiv)[1][2]

  • Terminal Alkyne (1.2 equiv)

  • 
     (2–3 mol%)
    
  • CuI (1–2 mol%) — Required for terminal alkynes

  • Triethylamine (

    
    ) (Solvent/Base mixture)
    

Step-by-Step:

  • Coupling (Step 1): Combine 2-iodoaniline,

    
    , and CuI in a flask. Add degassed 
    
    
    
    (or
    
    
    /DMF 1:1). Add the terminal alkyne dropwise. Stir at RT to 40 °C for 2–4 hours.
    • Checkpoint: Monitor TLC for the disappearance of 2-iodoaniline.[1] You now have the intermediate 2-alkynylaniline.[1]

  • Cyclization (Step 2):

    • Method A (Thermal): Simply heat the reaction mixture to 80–100 °C . The amine attacks the activated alkyne.

    • Method B (Lewis Acid - Faster): Add a catalytic amount of

      
       or additional CuI and heat to 60 °C.
      
  • Purification: Standard aqueous workup and silica chromatography.

Key Distinction: Unlike the Larock synthesis, the regiochemistry here is fixed by the terminal alkyne; the substituent always ends up at the C2 position.

Protocol C: Suzuki-Miyaura Coupling

Target: 2-Arylanilines (Biaryl Scaffolds) Mechanism: Boronic Acid Cross-Coupling[2]

This protocol addresses the synthesis of biaryls, precursors to carbazoles. The challenge here is preventing the free amine from inhibiting the Palladium catalyst.

Ligand Selection Strategy

Standard


 often fails with free anilines because the amine competes for the Pd center. We utilize S-Phos  or Buchwald Precatalysts  which are bulky and electron-rich, preventing amine coordination and facilitating oxidative addition.

SuzukiFlow Substrate 2-Iodoaniline CatSystem Pd(OAc)2 + S-Phos (Bulky Ligand) Substrate->CatSystem Product 2-Aminobiaryl CatSystem->Product 80-100°C, 4-12h Boronate Aryl Boronic Acid (1.5 equiv) Boronate->CatSystem Base K3PO4 / Toluene (Biphasic) Base->CatSystem

Figure 2: Workflow for Suzuki coupling of unprotected anilines.

Protocol:

  • Setup: Charge a vial with 2-iodoaniline (1.0 equiv), Arylboronic acid (1.5 equiv),

    
     (2 mol%), and S-Phos (4 mol%).
    
  • Base: Add

    
     (2.0 equiv).
    
  • Solvent: Add Toluene/Water (10:1 ratio). The water is essential for the boronic acid activation.

  • Reaction: Heat to 100 °C for 8 hours.

  • Result: High yields of 2-aminobiaryls without N-arylation side products.

Comparative Data & Troubleshooting

Yield Comparison Table
ProtocolSubstrate ScopeTypical YieldKey Limiting Factor
Larock Internal Alkynes75–92%Steric bulk of alkyne can slow reaction.
Sonogashira Terminal Alkynes80–95%Homocoupling of alkyne (Glaser coupling).
Suzuki Aryl Boronic Acids85–98%Protodeboronation of unstable boronic acids.
Troubleshooting Guide
  • Problem: Low conversion in Larock Synthesis.

    • Solution: Check your LiCl . It must be anhydrous.[3] If the reaction stalls, add 10% more catalyst and increase temp to 110 °C. Ensure the alkyne is not volatile.

  • Problem: Homocoupling in Sonogashira (Alkyne-Alkyne).

    • Solution: This occurs if Oxygen is present. Degas solvents thoroughly (freeze-pump-thaw). Add the alkyne slowly (syringe pump) to keep its concentration low relative to the aryl iodide.

  • Problem: Pd Black precipitation early in reaction.

    • Solution: The catalytic cycle is crashing. Increase ligand concentration (e.g., move from 1:2 to 1:4 Pd:Ligand ratio) or switch to a phosphine-free source like

      
       for simpler substrates.
      

References

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society.

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters.

  • Cacchi, S., Fabrizi, G., & Parisi, L. (2005). Palladium-catalyzed synthesis of indoles from 2-alkynyltrifluoroacetanilides.[4] Organic Letters.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research.

  • Roesch, K. R., & Larock, R. C. (2001). Synthesis of isoquinolines and pyridines by the palladium-catalyzed iminoannulation of internal alkynes. The Journal of Organic Chemistry.

Sources

Application

Application Note: Protocols for the Accurate Handling and Weighing of Hygroscopic Aniline Salts

Introduction: The Challenge of Hygroscopic Aniline Salts Aniline and its salts are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, dyes, and polymers. However, many aniline salts are hygr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Hygroscopic Aniline Salts

Aniline and its salts are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, dyes, and polymers. However, many aniline salts are hygroscopic, readily absorbing moisture from the atmosphere.[1][2][3] This propensity to absorb water introduces significant challenges in research and development, particularly during handling and weighing.[4][5] Inaccurate measurements due to moisture uptake can lead to errors in stoichiometry, impacting reaction yields, impurity profiles, and the overall reproducibility of experimental results.[6][7] Furthermore, the presence of excess moisture can promote degradation of the aniline salt, often indicated by discoloration to green, brown, or grey due to oxidation.[8]

This application note provides a comprehensive guide to the best practices for handling and weighing hygroscopic aniline salts, ensuring data integrity and experimental success. We will delve into the causality behind procedural choices, offering detailed, step-by-step protocols for both controlled and ambient environments. The methodologies outlined herein are designed to be self-validating, promoting accuracy and consistency in your laboratory operations.

Foundational Principles: Understanding and Mitigating Moisture-Related Errors

The primary challenge in working with hygroscopic aniline salts is the rapid and often continuous increase in mass as the material absorbs atmospheric water. This phenomenon can lead to significant positive systematic errors in weighing. The rate and extent of moisture absorption are influenced by several factors, including the salt's chemical structure, particle size, ambient relative humidity, and temperature.[6][9]

To counteract these effects, a multi-faceted approach is necessary, focusing on environmental control, appropriate equipment selection, and optimized weighing techniques. The core principle is to minimize the exposure of the salt to atmospheric moisture at every stage of the handling and weighing process.

Environmental Control: The First Line of Defense

The most effective strategy for handling hygroscopic aniline salts is to control the environment in which they are manipulated. This typically involves the use of a glovebox or a desiccator.

Glovebox: The Gold Standard for Moisture-Sensitive Compounds

A glovebox provides a sealed enclosure with a controlled, inert atmosphere, typically nitrogen or argon, where humidity and oxygen levels are maintained at very low levels (often <1 ppm).[10][11][12] This makes it the ideal environment for handling highly hygroscopic or otherwise air- and moisture-sensitive materials.[13][14]

Key Considerations for Glovebox Use:

  • Atmosphere: An inert gas atmosphere is crucial to prevent both moisture absorption and oxidation of the aniline salt.[14]

  • Purging: Ensure the antechamber is properly purged before transferring materials into the main chamber to avoid introducing atmospheric contaminants.

  • Equilibration: Allow all materials and equipment, including the analytical balance, to equilibrate to the glovebox atmosphere before use.

Desiccator: A Practical Alternative for Less Sensitive Applications

For less hygroscopic salts or when a glovebox is unavailable, a desiccator provides a low-humidity environment for storage and cooling.[8][15]

Types of Desiccants:

  • Indicating Silica Gel: Changes color as it becomes saturated with moisture, providing a visual cue for when it needs to be regenerated.

  • Anhydrous Calcium Sulfate (Drierite®): A common and effective desiccant.

  • Phosphorus Pentoxide: A highly efficient but also highly corrosive desiccant, reserved for applications requiring extreme dryness.

Weighing Protocols: Precision in Practice

Accurate weighing is paramount. The choice of weighing method will depend on the hygroscopicity of the salt and the available equipment.

Analytical Balance Best Practices

Regardless of the weighing environment, adherence to general best practices for analytical balance use is essential for accurate results.[6][16]

  • Calibration: Regularly calibrate the balance using certified weights.[17]

  • Leveling: Ensure the balance is perfectly level.

  • Environment: Position the balance in a location free from drafts, vibrations, and significant temperature fluctuations.[16]

  • Antistatic Measures: Use an antistatic device, especially when working with fine powders in a low-humidity environment, to prevent electrostatic charging that can affect readings.[6]

  • Handling: Use tweezers or gloves to handle weighing vessels to avoid transferring oils and moisture from your hands.[16]

Protocol 1: Weighing in a Controlled Atmosphere (Glovebox)

This protocol is the most reliable method for highly hygroscopic aniline salts.

Objective: To accurately weigh a hygroscopic aniline salt with minimal exposure to atmospheric moisture.

Materials:

  • Hygroscopic aniline salt

  • Spatula

  • Weighing vessel (e.g., vial, beaker)

  • Analytical balance (located inside the glovebox)

  • Glovebox with an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation: Ensure the glovebox has been purged and the atmosphere is stable with low humidity and oxygen levels.

  • Material Transfer: Introduce the sealed container of the aniline salt, weighing vessel, and any necessary tools into the glovebox via the antechamber.

  • Equilibration: Allow all items to equilibrate to the glovebox atmosphere for at least 30 minutes.

  • Tare Weighing Vessel: Place the empty weighing vessel on the analytical balance and tare it.

  • Dispensing: Carefully and quickly transfer the desired amount of the aniline salt to the weighing vessel.

  • Recording Mass: Record the stable mass reading from the balance.

  • Sealing: Immediately seal the weighing vessel and the stock container of the aniline salt.

Protocol 2: Weighing by Difference (in Ambient Conditions)

This method is suitable for moderately hygroscopic salts when a glovebox is not available. The principle is to minimize the time the salt is exposed to the atmosphere.[17][18]

Objective: To accurately determine the mass of a hygroscopic aniline salt transferred to a receiving vessel by measuring the difference in mass of the stock container before and after the transfer.

Materials:

  • Hygroscopic aniline salt in a sealable container (e.g., a vial with a screw cap)

  • Spatula

  • Receiving vessel (e.g., a flask for preparing a solution)

  • Analytical balance

Procedure:

  • Initial Weighing: Place the sealed container of the aniline salt on the analytical balance and record its mass (m1).

  • Transfer: Quickly open the container and transfer a portion of the salt to the receiving vessel. Avoid prolonged exposure to the air.

  • Final Weighing: Immediately reseal the container and place it back on the analytical balance. Record the new mass (m2).

  • Calculation: The mass of the transferred salt is the difference between the initial and final masses (mass transferred = m1 - m2).

Data Presentation and Workflow Visualization

To aid in understanding the decision-making process and workflows, the following tables and diagrams are provided.

Table 1: Comparison of Weighing Environments

FeatureGloveboxDesiccator with Weighing by DifferenceOpen Bench
Atmosphere Control Excellent (Inert Gas)Good (Low Humidity)Poor (Ambient)
Protection from Moisture HighModerateLow
Protection from Oxidation HighLowLow
Recommended for Highly hygroscopic, air-sensitive saltsModerately hygroscopic saltsNon-hygroscopic salts
Potential for Error LowModerateHigh

Table 2: Troubleshooting Common Weighing Issues

IssuePotential CauseRecommended Solution
Continuously increasing mass reading Absorption of atmospheric moisture.[17]Use a controlled environment (glovebox) or a faster weighing technique (weighing by difference).
Clumpy or "wet" appearance Incomplete drying or significant moisture absorption.[8]Dry the material in a vacuum oven at a moderate temperature (e.g., 60-80°C) before weighing.[8]
Discoloration (green, brown, grey) Oxidation, potentially accelerated by moisture and light.[8]Store the salt in a dark, dry place, preferably under an inert atmosphere. Consider purification by recrystallization if purity is critical.[8]
Inconsistent or drifting balance readings Static electricity, drafts, or temperature gradients.[6][16]Use an antistatic device, ensure the balance is in a stable environment, and allow samples to reach room temperature before weighing.[6]

Workflow for Handling Hygroscopic Aniline Salts

G cluster_prep Preparation & Assessment cluster_weighing Weighing Protocol cluster_post Post-Weighing assess Assess Hygroscopicity of Aniline Salt highly_hygroscopic Highly Hygroscopic or Air-Sensitive assess->highly_hygroscopic High moderately_hygroscopic Moderately Hygroscopic assess->moderately_hygroscopic Moderate glovebox Use Glovebox Protocol (Protocol 1) highly_hygroscopic->glovebox weigh_by_diff Use Weighing by Difference (Protocol 2) moderately_hygroscopic->weigh_by_diff storage Store in Desiccator under Inert Gas glovebox->storage weigh_by_diff->storage proceed Proceed to Experimental Use storage->proceed

Caption: Decision workflow for selecting the appropriate handling and weighing protocol based on the hygroscopicity of the aniline salt.

Validation and Quality Control

The accuracy of your weighing procedures should be validated to ensure the reliability of your experimental data. This is in line with the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[19][20][21]

Validation Parameters:

  • Accuracy: Can be assessed by weighing a certified reference standard under the established protocol and comparing the result to the known value.

  • Precision (Repeatability): Involves repeatedly weighing the same sample and calculating the standard deviation of the measurements. A low standard deviation indicates high precision.

  • Robustness: The ability of the protocol to remain unaffected by small, deliberate variations in procedural parameters (e.g., different analysts, different days).

Conclusion

The hygroscopic nature of many aniline salts presents a significant but manageable challenge in the laboratory. By understanding the principles of moisture absorption and implementing the appropriate environmental controls and weighing protocols, researchers can ensure the accuracy and reproducibility of their work. The use of a glovebox is the most robust solution for highly sensitive materials, while the weighing by difference method offers a practical alternative for moderately hygroscopic salts. Adherence to these protocols will enhance the quality and integrity of your research, leading to more reliable and successful outcomes in drug development and other scientific endeavors.

References

  • mulksgrp. (2025, February 10). What do we need a glovebox for?
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • MRC Lab. Laboratory Glove Box: Definition, Types & Functions.
  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation.
  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • (2024, April 3). Laboratory Glove Box – The Full and Complete Guide.
  • Ossila. Applications of a Glove Box.
  • Powers, T. M. (2017, September 6). Glovebox-Operating Procedure and Use of Impurity Sensors. JoVE.
  • Innoweight. 5 Best Practices for Analytical Balances.
  • (2025, December 5). 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D.
  • GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing.
  • Xingyun. (2023, March 9). Weighing methods and use rules of common analytical balance.
  • (2022, June 28). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharma Excipients.
  • (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. PubMed.
  • (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs.
  • Benchchem. (2025, December). Technical Support Center: Effective Drying of Aniline Hydrochloride Salts.
  • (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals? Reddit.
  • LookChem. Purification of Aniline.
  • (2008, November 27). How to Handle Hygroscopic Reference Standards? Chromatography Forum.
  • (2025, August 7). The hydration of aniline: Analysis of spatial distribution functions. ResearchGate.
  • (2009, March 21). The Hydration of Aniline: Analysis of Spatial Distribution Functions. PubMed.

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Technical Notes & Optimization

Troubleshooting

Preventing oxidation and discoloration of N-Ethyl-2-iodoaniline HCl

Stability, Storage, and Purification Guide[1] Product: N-Ethyl-2-iodoaniline Hydrochloride CAS (Free Base): 13278-36-9 (Reference) Chemical Class: Halogenated Aniline Salt Primary Application: Intermediate for Pd-catalyz...

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Storage, and Purification Guide[1]

Product: N-Ethyl-2-iodoaniline Hydrochloride CAS (Free Base): 13278-36-9 (Reference) Chemical Class: Halogenated Aniline Salt Primary Application: Intermediate for Pd-catalyzed coupling (Sonogashira, Buchwald-Hartwig) and indole synthesis.

Module 1: The Science of Instability

Why is my compound turning purple or brown?

As a researcher, you are likely observing one of two distinct degradation pathways. N-Ethyl-2-iodoaniline HCl is a "double-threat" molecule regarding stability due to the presence of both an electron-rich nitrogen and a photosensitive carbon-iodine bond.

Photolytic Deiodination (The "Purple" Pathway)

The Carbon-Iodine (C-I) bond is the weakest bond in the molecule (Bond Dissociation Energy ~57 kcal/mol).[1] Exposure to UV or visible light causes homolytic cleavage, releasing an aryl radical and a neutral iodine radical (


). Two iodine radicals recombine to form molecular iodine (

), which appears purple in non-polar solvents and brown in polar ones.
Oxidative Polymerization (The "Brown" Pathway)

While the HCl salt protects the nitrogen lone pair, trace moisture can cause hydrolysis or deprotonation.[1] The resulting free base is highly susceptible to oxidation by atmospheric oxygen. This leads to the formation of imines, azo-linkages, and eventually dark, insoluble aniline blacks (polymers).[1]

DegradationPathways Compound N-Ethyl-2-iodoaniline HCl (White/Off-White Solid) Radical Aryl Radical + I• Compound->Radical Homolysis FreeBase Free Base Equilibrium Compound->FreeBase Hydrolysis Light Light Exposure (hv) Light->Radical Oxygen Oxygen + Moisture Quinone Quinone/Imine Species (Red/Brown) Oxygen->Quinone Iodine Free Iodine (I₂) (Purple/Violet) Radical->Iodine Dimerization FreeBase->Quinone Oxidation Polymer Aniline Oligomers (Dark Brown/Black) Quinone->Polymer Polymerization

Figure 1: Dual degradation pathways showing photolysis (iodine release) and oxidation (polymerization).

Module 2: Storage & Handling Protocols

The "Golden Rules" for Shelf-Life Extension

To maintain >98% purity, strict adherence to these environmental controls is required.

ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C Arrhenius equation dictates that lower temperatures exponentially slow the rate of radical formation and oxidation [1].
Atmosphere Argon or Nitrogen Displaces oxygen to prevent N-oxidation. Argon is preferred as it is heavier than air and blankets the solid.
Container Amber Glass Blocks UV/Blue light (290–450 nm) which is the primary excitation wavelength for C-I bond cleavage [2].
Desiccant Required HCl salts are hygroscopic. Moisture facilitates the dissociation of the salt, exposing the vulnerable free amine.[1]

Module 3: Troubleshooting & FAQs

Real-world solutions for common experimental issues.

Q1: The solid has turned a light pink/purple. Is it ruined?

Diagnosis: This indicates early-stage photolysis (surface iodine release). Action: It is likely still usable for crude reactions (e.g., large scale alkylation) but will fail in sensitive catalytic cycles (e.g., Pd-coupling) because free iodine poisons palladium catalysts.[1] Fix: Perform a Thiosulfate Wash (see Protocol A below) on the solution form before use.

Q2: My solution turned dark brown overnight.

Diagnosis: Oxidative degradation. This is common if the solvent was not degassed or if the solution was basic.[1] Action: Do not use. The "brown" impurities are often radical scavengers that will quench your reaction. Fix: You must repurify via Acid-Base Extraction (Protocol B).

Q3: Can I store the free base instead of the HCl salt?

Answer: No. The HCl salt is significantly more stable. The protonation of the nitrogen (


) reduces the electron density of the aromatic ring, making it less prone to oxidation compared to the electron-rich free base (

).[1] Always convert to the salt for long-term storage [3].

Module 4: Recovery & Purification Protocols

Protocol A: The "Quick Fix" (Removing Iodine Color)

Use this if your compound is structurally intact but discolored by free iodine.[1]

  • Dissolve: Dissolve the discolored salt in Dichloromethane (DCM) or Ethyl Acetate.

  • Wash: Shake the organic layer with 10% Sodium Thiosulfate (

    
    )  solution.
    
    • Observation: The organic layer should instantly change from purple/brown to pale yellow/colorless as iodine is reduced to iodide (

      
      ).
      
  • Dry: Wash with brine, dry over anhydrous

    
    , and concentrate.
    
Protocol B: The "Deep Clean" (Acid-Base Recrystallization)

Use this for dark brown/degraded samples to restore >98% purity.[1]

Reagents: 1M NaOH, Diethyl Ether (or MTBE), 2M HCl in Ether (or Dioxane), Hexanes.

  • Liberation: Suspend the crude HCl salt in water. Slowly add 1M NaOH until pH > 10.

  • Extraction: Extract the free base into Diethyl Ether (3x).

    • Critical Step: If the ether layer is dark, wash with 10% Sodium Thiosulfate to remove iodine.[1]

  • Drying: Dry the ether layer over

    
     (Magnesium Sulfate) and filter.
    
  • Salt Formation: Cool the ether solution to 0°C in an ice bath. Dropwise add 2M HCl in Ether with vigorous stirring.

  • Precipitation: The pure HCl salt will precipitate as a white solid. If no precipitate forms, add Hexanes to lower polarity.

  • Filtration: Filter the solid under Argon (if possible) and wash with cold Hexanes.

  • Drying: Vacuum dry in the dark.

TroubleshootingTree Start Visual Inspection of N-Ethyl-2-iodoaniline HCl Color Is it discolored? Start->Color Type Color Type? Color->Type Yes White White / Off-White Color->White No Purple Purple / Violet (Iodine Contamination) Type->Purple Light Damage Brown Dark Brown / Black (Oxidation/Polymer) Type->Brown Oxidation Action2 Protocol A: Thiosulfate Wash Purple->Action2 Action3 Protocol B: Acid-Base Recrystallization Brown->Action3 Action1 Proceed with Experiment (Keep in Dark) White->Action1

Figure 2: Decision tree for troubleshooting discoloration events.

References

  • BenchChem. (2025).[2][3] Technical Support Center: N-ethyl-2-iodoaniline Degradation Studies. Retrieved from

  • Tonnesen, H. H. (2001). Photostability of Drugs and Drug Formulations. CRC Press.
  • Frontiers in Chemistry. (2022). Oxidation of Iodine to Dihaloiodate(I) Salts of Amines. Retrieved from

  • University of Rochester. (2026).[4] Workup for Removing Bromine or Iodine. Not Voodoo. Retrieved from

  • Merck Millipore. (2025). Safety Data Sheet: 2-Iodoaniline. Retrieved from

Sources

Optimization

Technical Support Center: N-Ethyl-2-iodoaniline Free-Basing Protocols

Theoretical Framework & Critical Parameters To optimize the free-basing of N-Ethyl-2-iodoaniline hydrochloride , one must understand the interplay between the molecule's electronic properties and the aqueous pH environme...

Author: BenchChem Technical Support Team. Date: February 2026

Theoretical Framework & Critical Parameters

To optimize the free-basing of N-Ethyl-2-iodoaniline hydrochloride , one must understand the interplay between the molecule's electronic properties and the aqueous pH environment.[1]

The pKa Logic

The acidity constant (


) of the conjugate acid is the governing factor.[1][2]
  • 2-Iodoaniline:

    
     (The ortho-iodine atom is electron-withdrawing, reducing electron density on the nitrogen, making the conjugate acid more acidic).[1][3]
    
  • N-Ethylaniline:

    
     (The ethyl group is electron-donating via induction, stabilizing the positive charge).[1][3]
    
  • N-Ethyl-2-iodoaniline (Target): The combined effect results in an estimated

    
     range of 3.0 – 3.5 .[1]
    
The "pKa + 2" Rule

For efficient extraction (>99% recovery), the aqueous phase pH must be at least 2 units higher than the


 of the protonated amine.[1]



[1]

Optimization Insight: While a pH of 6.0 is theoretically sufficient, we recommend a target pH of 8.5 – 9.5 .[1][3] This ensures complete deprotonation without requiring harsh conditions (pH > 12) that could risk nucleophilic displacement of the iodine or hydrolysis of other sensitive functionalities if present in a complex synthesis.[1]

Standard Operating Procedure (SOP)

Safety Warning: N-Ethyl-2-iodoaniline is an aryl iodide.[1] The C-I bond is photosensitive .[3] All procedures should be performed under low light or using amber glassware to prevent homolytic cleavage and iodine radical formation (indicated by purple/brown discoloration).

Materials
  • Substrate: N-Ethyl-2-iodoaniline HCl

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[4] Note: DCM is preferred for solubility, but EtOAc is greener.[1][3]

  • Base: Saturated aqueous Sodium Bicarbonate (

    
    ) or 1M Sodium Hydroxide (
    
    
    
    ).
Step-by-Step Protocol
  • Dissolution: Suspend the N-Ethyl-2-iodoaniline HCl salt in water (approx. 10 mL/g). If the salt does not fully dissolve, add a minimal amount of Methanol (<5% v/v) to aid solubility.[3]

  • Neutralization (The Critical Step):

    • Standard: Slowly add saturated

      
       with vigorous stirring.
      
    • Monitoring: Check pH using a calibrated probe or narrow-range litmus paper.[3]

    • Endpoint: Target pH 8.5 – 9.[3]0. The solution should turn cloudy/oily as the free base precipitates.[3]

  • Extraction:

    • Add the organic solvent (DCM or EtOAc) equal to the aqueous volume.[1]

    • Agitate vigorously for 2 minutes.

    • Allow phases to separate.

    • Density Note: If using DCM, the organic product layer is on the bottom .[3] If using EtOAc, it is on the top .[3]

  • Verification: Check the aqueous layer pH again. If it has dropped below 8, add more base and re-extract.[3]

  • Isolation:

    • Collect the organic phase.[3]

    • Wash with Brine (Saturated NaCl) to remove trapped water.

    • Dry over Anhydrous Magnesium Sulfate (

      
      ) or Sodium Sulfate (
      
      
      
      ).
    • Filter and concentrate in vacuo (keep bath temp < 40°C to prevent thermal degradation).

Visualization: Workflow & Decision Logic

FreeBasingWorkflow Start Start: N-Ethyl-2-iodoaniline HCl Dissolve Dissolve in H2O (Optional: <5% MeOH) Start->Dissolve CheckPH Check Initial pH Dissolve->CheckPH AddBase Add Sat. NaHCO3 Target pH 8.5 - 9.5 CheckPH->AddBase Extract Add Organic Solvent (DCM or EtOAc) AddBase->Extract PhaseSep Phase Separation Extract->PhaseSep CheckAq Check Aqueous pH PhaseSep->CheckAq CheckAq->AddBase pH < 8.5 OrganicLayer Collect Organic Layer CheckAq->OrganicLayer pH > 8.5 Dry Dry (MgSO4) & Filter OrganicLayer->Dry Concentrate Concentrate in vacuo (<40°C, Dark) Dry->Concentrate Final Final Product: Free Base Oil/Solid Concentrate->Final

Figure 1: Logical workflow for the free-basing of N-Ethyl-2-iodoaniline HCl, including the critical pH validation loop.[1][3]

Troubleshooting Hub

Issue: Low Recovery Yield (<80%)

Potential CauseDiagnosisCorrective Action
Incomplete Deprotonation Aqueous layer pH is < 6.[1]Add 1M NaOH dropwise until pH reaches 9-10. Re-extract the aqueous layer.[3]
Product Trapped in Aqueous Aqueous layer is cloudy.[3]Saturate the aqueous layer with NaCl (salting out) to force the organic amine into the organic phase.[1]
Volatile Loss High vacuum used for too long.[3]N-ethyl-2-iodoaniline is an oil/low-melting solid.[1] Do not leave on high vacuum for extended periods (>1 hr).

Issue: Emulsion Formation ("Rag Layer") [1]

Potential CauseDiagnosisCorrective Action
Micro-precipitation Hazy interface that won't settle.[1]1. Add solid NaCl to the mixture.2. Filter the entire biphasic mixture through a Celite pad.3. Wait 20 mins.
Density Matching Using DCM/Ether mixtures.[3]Add more DCM to increase density difference, or add Brine to increase aqueous density.[3]

Issue: Product Discoloration (Dark Brown/Purple)

Potential CauseDiagnosisCorrective Action
Iodine Liberation Sample exposed to light/air.[1]Immediate: Wash organic phase with 10% Sodium Thiosulfate (

) solution. This reduces

back to iodide (colorless). Store final product in amber vials under Argon.

Frequently Asked Questions (FAQs)

Q: Can I use Triethylamine (TEA) instead of inorganic bases? A: It is not recommended for extraction.[1] TEA is an organic base that is soluble in organic solvents.[3] If you use TEA, it will co-extract with your product, requiring difficult separation later (e.g., column chromatography).[3] Inorganic bases (NaHCO3, NaOH) stay in the water layer, ensuring a cleaner product.[3]

Q: Why is my product turning purple on the rotavap? A: This indicates the cleavage of the C-I bond, releasing elemental iodine.[1][3] This is likely due to excessive heat or light exposure.[3]

  • Fix: Keep the water bath below 40°C. Cover the flask with aluminum foil. If purple, wash the DCM solution with dilute sodium thiosulfate before drying.[3]

Q: What is the stability of the free base compared to the HCl salt? A: The HCl salt is significantly more stable towards oxidation and light.[1] Only convert to the free base immediately prior to use in the next reaction step (e.g., Buchwald-Hartwig coupling or nucleophilic substitution).[1][3]

References

  • PubChem. (n.d.).[3] 2-Iodoaniline (CID 11995) - Physical Properties.[5][6] National Library of Medicine.[3] Retrieved February 24, 2026, from [Link][3]

  • PubChem. (n.d.).[3][5][7] N-Ethylaniline (CID 7670) - pKa and Stability. National Library of Medicine.[3] Retrieved February 24, 2026, from [Link][3]

  • Master Organic Chemistry. (2017). Amine Basicity and pKa of Conjugate Acids. Retrieved February 24, 2026, from [Link][3]

Sources

Troubleshooting

Resolving emulsion formation during extraction of N-Ethyl-2-iodoaniline

Topic: Extraction of N-Ethyl-2-iodoaniline Introduction: The Chemistry of the Interface N-Ethyl-2-iodoaniline (CAS: 133286-16-5) presents a unique challenge in liquid-liquid extraction (LLE) due to its "Janus-faced" chem...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Extraction of N-Ethyl-2-iodoaniline

Introduction: The Chemistry of the Interface

N-Ethyl-2-iodoaniline (CAS: 133286-16-5) presents a unique challenge in liquid-liquid extraction (LLE) due to its "Janus-faced" chemical nature.[1][2] It possesses a lipophilic ethyl group and a heavy, polarizable iodine atom, yet retains the basic nitrogen of an aniline.[2]

The Root Cause of Emulsions: Emulsions in this workflow are rarely random; they are typically Pickering Emulsions or Surfactant-Stabilized Systems caused by three factors:

  • Partial Protonation: The pKa of N-Ethyl-2-iodoaniline is estimated between 3.0–4.[1]0. If your aqueous wash is near this pH (e.g., unbuffered water or weak acid washes), the molecule exists in equilibrium between its free base (organic soluble) and its ammonium salt (water soluble).[2] This amphiphilic state acts as a surfactant, lowering interfacial tension and stabilizing droplets.[2]

  • Density Mismatch: The iodine atom significantly increases the density of the molecule.[1] When extracted with light solvents (Diethyl Ether, EtOAc) against a heavy aqueous brine layer, the density differential (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) is usually sufficient. However, if using Chlorinated solvents (DCM) without sufficient brine, ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
    
    
    
    approaches zero, causing "phase suspension."
  • Particulate Stabilization: Palladium catalyst residues (from Buchwald-Hartwig or Ullmann couplings) often act as nanoparticles that physically block droplets from coalescing.[1][2]

Diagnostic Workflow

Before applying a fix, identify the type of emulsion.[2] Use the logic flow below to select the correct protocol.

Emulsion_Diagnosis Start Start: Observe Interface Q1 Is the interface defined but contains a 'rag layer' (solids)? Start->Q1 Q2 Is the entire mixture milky/cloudy (no separation)? Q1->Q2 No MethodA Protocol A: Filtration (Particulates) Q1->MethodA Yes (Solids visible) Q3 Is the pH of the aqueous phase < 6? Q2->Q3 Yes (Milky) MethodD Protocol D: Centrifugation Q2->MethodD No (Just slow) MethodB Protocol B: Brine + Co-solvent Q3->MethodB No (Basic already) MethodC Protocol C: pH Adjustment Q3->MethodC Yes (Acidic/Neutral)

Figure 1: Decision tree for identifying the correct emulsion-breaking protocol based on visual inspection and pH analysis.

Troubleshooting Protocols
Protocol A: The "Rag Layer" Filtration (Particulate Removal)

Use when: You see a distinct third layer of sludge between phases, common in Pd-catalyzed synthesis.[1]

Mechanism: Solid particles (Pd black, inorganic salts) adsorb at the interface, creating a physical barrier (Pickering Emulsion) that prevents droplet coalescence [1].[2]

  • Prepare a Filter Pad: Pack a sintered glass funnel with a 2 cm layer of Celite® 545.[1][2]

  • Vacuum Filter: Pass the entire emulsion (both phases) through the pad.[1]

    • Why: The Celite traps the particulate stabilizers.

  • Rinse: Wash the pad with 10 mL of fresh organic solvent to recover entrained product.

  • Separate: Return filtrate to the funnel. Phases should separate sharply.

Protocol B: Ionic Strength & Co-Solvent (The Salting Out)

Use when: Phases are cloudy/milky, and the aqueous layer is neutral/basic.[2]

Mechanism: Increasing ionic strength (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) drives organics out of the aqueous phase ("Salting Out") and increases the surface tension of water, forcing coalescence [2].
StepActionTechnical Rationale
1 Add Saturated Brine (NaCl) Increases aqueous density (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

) and ionic strength.[1]
2 Add 5-10% Methanol Destabilizes the surfactant layer by disrupting hydrogen bonding at the interface.[1]
3 Gentle Swirl (Do not shake)High-shear agitation creates smaller droplets; swirling encourages contact without shearing.
4 Wait 10 mins Allow gravity to act on the increased density differential.[1]
Protocol C: The pH Reset (Chemical Demulsification)

Use when: The emulsion is persistent, and the aqueous pH is < 7. This is the most critical fix for N-Ethyl-2-iodoaniline.

Mechanism: At neutral/acidic pH, trace amounts of the anilinium salt form.[2] These are potent surfactants.[1] We must force the equilibrium 100% to the free base (organic soluble) or 100% to the salt (water soluble).

  • Check pH: Spot the aqueous layer on pH paper.[1] If pH is 4–7, you are in the "Danger Zone" (near pKa).[2]

  • Basify: Add 1M NaOH or Saturated NaHCO₃ dropwise until aqueous pH > 9.

    • Result: This deprotonates the nitrogen (

      
      ), destroying the amphiphilic nature.[1] The neutral molecule will rapidly migrate to the organic phase.
      
  • Extract: The emulsion should break immediately as the surfactant species is eliminated.[1]

Quantitative Data: Solvent Selection Guide

Choosing the right solvent system prevents density-based emulsions.[1]

Solvent SystemDensity (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)

vs Water
Risk LevelRecommendation
Dichloromethane (DCM) 1.33 g/mL0.33 (Heavy)High Use only if aqueous phase is light (no heavy salts).[1]
Chloroform 1.49 g/mL0.49 (Heavy)Medium Better separation than DCM, but toxic.[1][2]
Ethyl Acetate 0.90 g/mL0.10 (Light)Medium ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

is small; requires Brine to increase aqueous density.[1]
Diethyl Ether 0.71 g/mL0.29 (Light)Low Best for separation, but flammability risk.[1][2]
MTBE 0.74 g/mL0.26 (Light)Low Recommended. Safer than ether, excellent separation.[1][2]
Frequently Asked Questions (FAQ)

Q: I used DCM and the layers inverted. Which one is my product? A: The iodine atom makes N-Ethyl-2-iodoaniline heavy, but not heavier than DCM.[1][2]

  • DCM Extraction: Organic layer is Bottom .[1][2]

  • Ether/EtOAc Extraction: Organic layer is Top .[1][2]

  • The "Drop Test" Validation: Add one drop of water to the top layer.[1] If it travels through, the top layer is organic. If it dissolves, the top layer is aqueous.

Q: Can I use centrifugation? A: Yes. If Protocol A-C fail, transfer the emulsion to 50 mL Falcon tubes (if compatible with solvent) or glass centrifuge tubes. Spin at 3,000 RPM for 5 minutes . The centrifugal force (


) creates a pseudo-gravity that overcomes the electrostatic repulsion of the droplets [3].

Q: I am synthesizing this via reductive amination. Why is the emulsion so bad? A: Reductive amination often uses Borohydrides (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


, 

). Boron salts form gelatinous complexes with amines and water.[1]
  • Fix: Quench with aqueous Ammonium Chloride (

    
    ) and stir for 30 minutes before extraction to break down boron-amine complexes.
    
References
  • Vogel, A. I. (1989).[1][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][4] Longman Scientific & Technical.[1]

  • Furniss, B. S., et al. (1989).[1][3] Techniques for Emulsion Breaking. In Vogel's Textbook of Practical Organic Chemistry.

  • Rule of Thumb: Emulsions. (n.d.). Rochester University Chem Labs.[1] Retrieved October 26, 2023, from [Link]

  • PubChem. (2023).[1] N-Ethyl-2-iodoaniline Compound Summary. National Center for Biotechnology Information.[1] [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to the Elemental Analysis of C8H10IN·HCl: Theoretical Values vs. Experimental Realities

Introduction In the rigorous landscape of pharmaceutical and chemical research, the unambiguous confirmation of a compound's identity and purity is paramount. Elemental analysis serves as a cornerstone of this validation...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the rigorous landscape of pharmaceutical and chemical research, the unambiguous confirmation of a compound's identity and purity is paramount. Elemental analysis serves as a cornerstone of this validation process, providing a fundamental measure of a substance's composition. For novel compounds and their salt forms, such as the hydrochloride salt of iodinated phenethylamine derivatives (represented by the formula C8H10IN·HCl), this analysis is a critical quality control checkpoint.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the expected elemental analysis values for C8H10IN·HCl. It moves beyond a simple recitation of theoretical percentages to explore the practical nuances of experimental data, including acceptable deviations and the robust methodologies required to generate trustworthy results. Our objective is to bridge the gap between theoretical calculations and real-world laboratory outcomes, empowering researchers to interpret their data with confidence.

Section 1: Theoretical Elemental Composition of C8H10IN·HCl

The first step in any elemental analysis workflow is to establish the theoretical or calculated composition based on the compound's molecular formula. This value represents the "true" percentage of each element in a perfectly pure, anhydrous sample.

The molecular formula C8H10IN·HCl is composed of:

  • 8 atoms of Carbon (C)

  • 11 atoms of Hydrogen (H) - (10 from the base, 1 from HCl)

  • 1 atom of Iodine (I)

  • 1 atom of Nitrogen (N)

  • 1 atom of Chlorine (Cl)

Using the standard atomic weights (C: 12.011; H: 1.008; I: 126.90; N: 14.007; Cl: 35.453), the total molecular weight is calculated to be 283.54 g/mol .

From this, the theoretical elemental percentages are derived as follows:

ElementSymbolAtomic ContributionPercent of Total Mass (%)
CarbonC96.08833.89%
HydrogenH11.0883.91%
IodineI126.90044.76%
NitrogenN14.0074.94%
ChlorineCl35.45312.50%
Total 283.536 100.00%

Table 1: Theoretical elemental composition of C8H10IN·HCl.

Section 2: Interpreting Experimental Results: A Comparison Framework

In practice, experimental results seldom match theoretical values perfectly. A widely accepted tolerance in the pharmaceutical industry for elemental analysis is ±0.4% of the theoretical value for each element (C, H, N). This deviation is not an indication of poor technique but rather an acknowledgment of several inherent factors:

  • Instrumental Limitations: Modern elemental analyzers are highly precise, but minor fluctuations are unavoidable.

  • Sample Hygroscopicity: Many organic compounds, especially hydrochloride salts, are hygroscopic, meaning they readily absorb moisture from the atmosphere.[1][2] This absorbed water adds to the sample's mass without contributing to its carbon, nitrogen, or iodine content, thus artificially depressing their measured percentages while inflating the hydrogen percentage.

  • Residual Solvents: Trace amounts of solvents from the final crystallization or purification step can remain in the sample, altering the elemental ratios.

  • Incomplete Combustion: While modern instruments are designed for complete combustion, highly stable or refractory materials may pose challenges.[3]

Given these realities, a set of acceptable experimental ranges can be established.

ElementSymbolTheoretical (%)Acceptable Experimental Range (%)
CarbonC33.8933.49 - 34.29
HydrogenH3.913.51 - 4.31*
NitrogenN4.944.54 - 5.34

Table 2: Comparison of theoretical values and acceptable experimental ranges for C, H, and N analysis. *Note: The acceptable range for Hydrogen may be wider, particularly on the higher end, if the sample is known to be hygroscopic.

Analysis of halogens like Iodine (I) and Chlorine (Cl) often requires separate techniques from standard CHN analysis, such as potentiometric titration or ion chromatography after combustion.[4]

Section 3: Standard Operating Procedure for Elemental Analysis

To ensure results are both accurate and reproducible, a rigorous, self-validating protocol is essential. The following SOP outlines the critical steps for analyzing a sample like C8H10IN·HCl.

Sample Preparation: The Foundation of Accuracy

Causality: The most significant source of error in elemental analysis is often improper sample preparation. The goal is to analyze the compound itself, not residual water or solvents.

  • Drying: Dry the sample thoroughly under a high vacuum (e.g., using an Abderhalden pistol or vacuum oven) at a temperature well below its decomposition point for 12-24 hours. This step is critical for hygroscopic salts.

  • Homogenization: Gently grind the dried sample into a fine, homogenous powder using an agate mortar and pestle to ensure any aliquot taken is representative of the whole.

  • Weighing: Using a calibrated microbalance, accurately weigh 1-3 mg of the sample into a tin or silver capsule. The exact mass is crucial for the final percentage calculation.[5]

  • Encapsulation: Crimp the capsule securely to ensure no sample is lost and to facilitate complete, rapid combustion upon introduction to the analyzer.

Instrumentation and Analysis (CHN)

Causality: Modern CHNS analyzers operate on the principle of dynamic flash combustion, based on the Dumas method, which ensures the rapid and complete conversion of the sample into its elemental gases.[6][7]

  • Instrument Calibration: Calibrate the instrument using a certified, high-purity microanalytical standard (e.g., acetanilide). This step normalizes the detector's response and ensures the accuracy of the measurements.[3]

  • Combustion: The encapsulated sample is dropped into a high-temperature furnace (approx. 1000°C) in an oxygen-rich environment.[5] This process converts Carbon to CO2, Hydrogen to H2O, and Nitrogen to N2/NOx.

  • Reduction & Separation: The resulting gases are swept by a helium carrier gas through a reduction chamber containing high-purity copper, which converts any nitrogen oxides (NOx) to N2 gas.[3] The gases (CO2, H2O, N2) are then separated, typically using gas chromatography.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas relative to the helium carrier gas. The detector's signal is proportional to the amount of each element in the original sample.[5]

  • Data Calculation: The instrument's software integrates the detector signals, compares them to the calibration standard, and calculates the final weight percentages of C, H, and N using the sample's initial mass.

Halogen Determination (Iodine & Chlorine)

Causality: Halogens are not detected by a standard TCD. Their quantification requires converting them to ionic halides, which can then be measured by titration. The Carius method or oxygen flask combustion are common preparatory steps.[8][9]

  • Sample Combustion: A precisely weighed sample is combusted in an oxygen-filled flask containing an absorbing solution (e.g., a dilute hydrogen peroxide solution).[4] This converts the covalently bonded iodine and chlorine into iodide (I⁻) and chloride (Cl⁻) ions, which are trapped in the solution.

  • Titration: The resulting solution is then analyzed via potentiometric titration using a standardized silver nitrate (AgNO3) solution. The titrator detects the endpoint for the precipitation of silver chloride (AgCl) and silver iodide (AgI), allowing for the precise quantification of each halogen.

Section 4: Workflow Visualization

The following diagram illustrates the logical flow of the elemental analysis process, from sample receipt to final data validation.

Elemental_Analysis_Workflow cluster_prep Part 1: Sample Preparation cluster_analysis Part 2: Instrumental Analysis cluster_chn CHN Analysis cluster_halogen Halogen (I, Cl) Analysis cluster_validation Part 3: Data Validation Sample Receive Sample (C8H10IN·HCl) Dry Dry Sample (Vacuum Oven) Sample->Dry Homogenize Homogenize (Mortar & Pestle) Dry->Homogenize Weigh Weigh 1-3 mg (Microbalance) Homogenize->Weigh Encapsulate Encapsulate (Tin/Silver Capsule) Weigh->Encapsulate O2_Flask Oxygen Flask Combustion Weigh->O2_Flask Separate Aliquot Combust Flash Combustion (~1000°C, O2) Encapsulate->Combust Reduce Reduction (Heated Copper) Combust->Reduce Separate GC Separation Reduce->Separate Detect_CHN TCD Detection Separate->Detect_CHN Calculate Calculate Percentages (%C, %H, %N, %I, %Cl) Detect_CHN->Calculate Titrate Potentiometric Titration (AgNO3) O2_Flask->Titrate Titrate->Calculate Compare Compare to Theoretical (Within ±0.4%?) Calculate->Compare Compare->Sample Re-analyze if outside range Report Generate Report Compare->Report Data Validated

A high-level workflow for the elemental analysis of a pharmaceutical salt.

Conclusion

Elemental analysis remains an indispensable tool in chemical and pharmaceutical sciences for verifying substance identity and purity. For C8H10IN·HCl, the theoretical values of C: 33.89%, H: 3.91%, and N: 4.94% serve as the primary benchmark. However, a sophisticated understanding of experimental variables—most notably sample hygroscopicity—is crucial for accurate data interpretation. By adhering to a meticulous analytical protocol and accepting a standard deviation of ±0.4%, researchers can confidently validate their materials, ensuring the integrity and reliability of their scientific endeavors.

References

  • Vertex AI Search.Element analysis. Accessed February 24, 2026.
  • Eurofins Scientific. (2026, January 7). CHNS Analysis. Accessed February 24, 2026.
  • Scribd.Elemental Analysis of Organic Compounds. Accessed February 24, 2026.
  • Aakash Institute.Lassaigne's Test for Detection of Halogens, Carius Method for Quantitative Analysis of Halogens. Accessed February 24, 2026.
  • Unacademy.Detection of Nitrogen, Sulfur, Phosphorus and Halogens. Accessed February 24, 2026.
  • Central Laboratories UCT Prague. (2016, February 1). Laboratory of Organic Elemental Analysis. Accessed February 24, 2026.
  • Pharmaceutical Technology. (2025, March 14). Elemental Impurity Analysis. Accessed February 24, 2026.
  • VELP Scientifica.CHNS Determination in reference soil samples. Accessed February 24, 2026.
  • Measurlabs.CHN(O)S Elemental Analysis. Accessed February 24, 2026.
  • Smithers.Elemental Analysis for the Pharmaceutical Industry Q&A. Accessed February 24, 2026.
  • The Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Accessed February 24, 2026.
  • School of Chemical Sciences, University of Illinois. (2020, March 5). MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. Accessed February 24, 2026.
  • Intertek.Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Accessed February 24, 2026.
  • UFAG Laboratorien AG.Elemental analysis and heavy metals for the pharmaceutical sector. Accessed February 24, 2026.
  • US Pharmacopeia (USP).〈232〉 ELEMENTAL IMPURITIES—LIMITS. Accessed February 24, 2026.
  • MDPI. (2024, April 12). A Study of Hygroscopicity Improvements to Adsorbents in Solar-Powered Air Water Extraction. Accessed February 24, 2026.
  • PMC. (2024, February 21).
  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Accessed February 24, 2026.
  • Atmospheric Chemistry and Physics. (2021).
  • Atmospheric Chemistry and Physics. (2022, March 28).

Sources

Comparative

Comparative Guide: UV-Vis Spectral Characteristics of N-Ethyl-2-iodoaniline Scaffolds

Executive Summary N-Ethyl-2-iodoaniline (CAS: 133286-16-5) is a critical intermediate in the synthesis of nitrogen heterocycles, particularly via Larock indole synthesis and Buchwald-Hartwig aminations. Its UV-Vis spectr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Ethyl-2-iodoaniline (CAS: 133286-16-5) is a critical intermediate in the synthesis of nitrogen heterocycles, particularly via Larock indole synthesis and Buchwald-Hartwig aminations. Its UV-Vis spectral profile is distinct from its parent compounds due to the Steric Inhibition of Resonance (SIR) .

Unlike para-substituted anilines, where N-alkylation typically induces a bathochromic (red) shift, the ortho-iodine atom in N-ethyl-2-iodoaniline creates significant steric bulk. This forces the N-ethyl group out of planarity with the benzene ring, decoupling the nitrogen lone pair from the


-system. Consequently, the compound exhibits a hypsochromic (blue) shift  and reduced molar absorptivity (

) compared to its regioisomers.

This guide provides a comparative analysis of N-ethyl-2-iodoaniline against its structural analogs to facilitate precise identification and purity assessment.[1]

Critical Comparative Analysis

The following table contrasts the spectral properties of N-ethyl-2-iodoaniline with its direct precursors and regioisomers.

Table 1: Comparative UV-Vis Absorption Maxima (Ethanol, Neutral pH)

CompoundStructure Type

(nm)
Electronic TransitionKey Feature
N-Ethyl-2-iodoaniline Target (Ortho) ~235, ~275 (sh)

(Local)
Blue-shifted & Hypochromic due to steric twist.
2-Iodoaniline Precursor (Ortho)286

/ CT
Moderate steric hindrance; H-bonding possible.
N-Ethylaniline Analog (Unsubst.)247, 296

(CT)
Strong conjugation; distinct Charge Transfer band.
N-Ethyl-4-iodoaniline Regioisomer (Para)~305

(CT)
Red-shifted ; "Push-pull" system fully conjugated.

Note: "(sh)" denotes a shoulder peak. Exact maxima are solvent-dependent (Solvatochromism).

Data Interpretation[1][2][3][4][5][6][7][8]
  • The "Missing" Band: In N-ethylaniline, the band at ~296 nm represents the charge transfer (CT) from the nitrogen lone pair to the ring. In N-ethyl-2-iodoaniline , this band is severely suppressed or shifted to <280 nm because the orbital overlap is physically broken by the bulky iodine atom.

  • Differentiation from Impurities: If your spectrum shows a strong, sharp peak >290 nm, your sample likely contains 4-iodo regioisomers or unreacted N-ethylaniline .

  • Iodine Contribution: The iodine atom itself contributes to absorption in the 220-240 nm range (local excitation), often merging with the benzenoid bands.

Mechanistic Insight: Steric Inhibition of Resonance

The spectral uniqueness of N-ethyl-2-iodoaniline is governed by the "Ortho Effect."

The Mechanism

In an ideal aniline system, the nitrogen


-orbital is parallel to the benzene 

-system, allowing delocalization. In N-ethyl-2-iodoaniline:
  • The Iodine atom (Van der Waals radius ~1.98 Å) occupies the ortho position.

  • The Ethyl group on the nitrogen is bulky.

  • To minimize steric clash, the N-Ethyl bond rotates, twisting the nitrogen lone pair out of the aromatic plane (approx. 30-60° twist).

  • Result: The conjugation is broken. The energy gap (

    
    ) for the 
    
    
    
    transition increases, causing the absorption to shift to higher energy (shorter wavelength/Blue Shift).

SIR_Mechanism Aniline N-Ethylaniline (Planar System) Steric Steric Clash (Ortho-I vs N-Et) Aniline->Steric Add 2-Iodo Twist Bond Rotation (Loss of Planarity) Steric->Twist Minimization of Energy Decouple Orbital Decoupling (n -> pi* inhibited) Twist->Decouple p-orbital misalignment Result Hypsochromic Shift (Blue Shift) Decouple->Result Higher Delta E

Figure 1: Logical flow of Steric Inhibition of Resonance (SIR) leading to the observed blue shift in N-ethyl-2-iodoaniline.

Experimental Protocol: Self-Validating Workflow

To accurately characterize N-ethyl-2-iodoaniline, use this protocol which includes an "Acidification Check" to validate the presence of the nitrogen lone pair.

Reagents
  • Solvent A: Spectroscopic Grade Ethanol (Polar, protic).

  • Solvent B: Cyclohexane (Non-polar, aprotic - for observing fine structure).

  • Acid: 0.1 M HCl or Trifluoroacetic acid (TFA).

Step-by-Step Methodology
  • Baseline Correction: Warm up the UV-Vis spectrophotometer (Deuterium/Tungsten lamps) for 20 minutes. Run a blank scan with pure Solvent A.

  • Sample Preparation:

    • Prepare a stock solution of N-ethyl-2-iodoaniline (

      
       M) in Ethanol.
      
    • Dilute to working concentration (

      
       M). Target Absorbance: 0.6 - 0.8 AU.
      
    • Critical: Use freshly recrystallized material; oxidized iodoanilines turn brown (forming azobenzene/polyiodide impurities) which absorb at 320-400 nm.

  • Neutral Scan: Record the spectrum from 200 nm to 400 nm. Note

    
    .[2]
    
  • The Acid Shift (Validation Step):

    • Add 1 drop of HCl or TFA to the cuvette. Mix gently.

    • Re-scan.

    • Observation: Protonation of the nitrogen (

      
      -Et) removes the lone pair entirely. The spectrum should collapse to resemble iodobenzene  (simple substituted benzene), losing any remaining long-wavelength conjugation bands. If the spectrum does not change, your nitrogen is not basic (check for amide/impurity).
      

Experimental_Workflow Start Start: Sample Prep (Fresh Recrystallization) Solvent Solvent Selection (EtOH vs Cyclohexane) Start->Solvent Scan1 Scan 1: Neutral (Identify Lambda max) Solvent->Scan1 Decision Check Absorbance (0.2 < A < 1.0?) Scan1->Decision Dilute Dilute Sample Decision->Dilute Too High Acid Add 1 drop HCl (Protonation) Decision->Acid OK Dilute->Scan1 Scan2 Scan 2: Acidic (Confirm Lone Pair) Acid->Scan2 Compare Compare Scans (Band Collapse = Valid) Scan2->Compare

Figure 2: Self-validating experimental workflow for UV-Vis characterization.

References

  • BenchChem. (2025).[1] Verifying the Purity of N-ethyl-2-iodoaniline: A Spectroscopic Comparison Guide. Retrieved from

  • El-Gogary, T. M., et al. (2007).[3] "Spectroscopic studies of molecular interactions involving 2,6-diethylaniline and N-ethylaniline donors". Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(1), 94-101.[3]

  • PubChem. (2025).[4] 2-Iodoaniline Spectral Data. National Library of Medicine. Retrieved from

  • Shimadzu. (2025). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Application Note. Retrieved from

  • Ma, Y., et al. (2003). "CuI-Catalyzed Coupling of Aryl Halides with Terminal Alkynes". Journal of Organic Chemistry.

Sources

Safety & Regulatory Compliance

Safety

Operational Safety &amp; Handling Protocol: N-Ethyl-2-iodoaniline Hydrochloride

Executive Summary & Hazard Mechanism Handling N-Ethyl-2-iodoaniline hydrochloride (CAS: 133286-16-5 for parent amine) requires a safety protocol that goes beyond standard organic salt handling. As a halogenated aniline d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Mechanism

Handling N-Ethyl-2-iodoaniline hydrochloride (CAS: 133286-16-5 for parent amine) requires a safety protocol that goes beyond standard organic salt handling. As a halogenated aniline derivative, this compound presents a dual-threat profile: corrosivity from the hydrochloride moiety and systemic toxicity (methemoglobinemia) typical of lipophilic anilines.

The "Why" Behind the Protocol: Unlike simple inorganic salts, the ethyl group at the nitrogen position increases the compound's lipophilicity, facilitating rapid dermal absorption. Once absorbed, the iodine substituent at the ortho position sterically influences metabolic oxidation. The primary risk is not just local irritation, but the biological conversion of hemoglobin to methemoglobin, which destroys the blood's oxygen-carrying capacity.

Mechanistic Toxicity Pathway

The following diagram illustrates the physiological cascade following exposure, validating the need for rigorous skin and respiratory protection.

ToxicityMechanism Exposure Exposure (Dermal/Inhalation) Absorption Rapid Lipophilic Absorption Exposure->Absorption N-Ethyl group facilitates entry Liver Hepatic Metabolism (CYP450) Absorption->Liver Metabolite N-Hydroxylation (Toxic Metabolite) Liver->Metabolite Bioactivation Blood Hemoglobin (Fe2+) oxidation to Methemoglobin (Fe3+) Metabolite->Blood Redox Cycling Hypoxia Tissue Hypoxia (Cyanosis) Blood->Hypoxia O2 Transport Failure

Figure 1: Toxicological pathway of N-alkylated haloanilines. Note the critical role of hepatic activation leading to systemic hypoxia.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for aromatic amines due to permeation risks. The following matrix is the mandatory standard for handling this compound in quantities >10 mg.

PPE CategorySpecificationScientific Rationale
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (minimum 5-8 mil) or Laminate (Silver Shield®) for spill cleanup.Aromatic amines can permeate thin nitrile. The "dead air" space between gloves provides a breakthrough buffer. Laminate is required for gross contamination [1].
Respiratory Fume Hood (Mandatory): Face velocity: 80–100 fpm.Emergency Backup: N95 is insufficient. Use Half-mask w/ Organic Vapor/Acid Gas (OV/AG) cartridges.The HCl salt may release HCl gas upon hydrolysis; the amine vapor is toxic. Combined OV/AG protection covers both hazards.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Note: Face shield required if handling liquids >100mL.The hydrochloride salt is corrosive to mucous membranes. Safety glasses do not prevent liquid/dust ingress from the side.
Body Lab Coat (High-neck/Snap) Material: Poly-cotton blend or Tyvek for high dust operations.Prevents migration of dust to street clothes. High neck protects the jugular notch, a rapid absorption site.

Operational Workflow: Synthesis & Handling

This protocol utilizes a Self-Validating Workflow : every step includes a check to ensure safety systems are active before progression.

Phase A: Preparation (The "Cold" Check)
  • Hydration Check: Ensure the compound is free-flowing. Clumping indicates hydrolysis (HCl release). If clumped, assume the container is pressurized with acid gas; vent carefully in the hood.

  • Barrier Verification: Don double gloves. Check outer glove integrity by inflating slightly with air to test for pinholes.

Phase B: Weighing & Transfer

Objective: Minimize dust generation and static charge.

  • Static Control: Use an anti-static gun or ionizer bar if weighing dry powder, as iodinated anilines can be electrostatically active.

  • The "Boat-to-Flask" Method:

    • Tare a deep-walled weighing boat.

    • Transfer solid.[1]

    • Validation: Wipe the exterior of the reagent bottle with a damp Kimwipe immediately after closing. Check Kimwipe for discoloration (yellow/brown indicates iodine/amine oxidation) to confirm no exterior contamination.

Phase C: Solubilization

Note: N-Ethyl-2-iodoaniline HCl is likely sparingly soluble in non-polar solvents but soluble in water/alcohols.

  • Acid Management: When dissolving in water or alcohols, the pH will drop.

  • Exotherm Watch: Add solvent to the solid slowly. Although not violently exothermic, the heat of solution can volatilize the free amine if the solution becomes basic.

Disposal & Deactivation Protocol

Disposal of halogenated amines requires strict segregation to prevent the formation of toxic gases (e.g., chloramines) or environmental contamination.

Waste Stream Logic
  • Stream A (Solid): Contaminated gloves, weighing boats, paper.

  • Stream B (Liquid): Reaction mother liquors.

Critical Rule: Do NOT mix with oxidizing acids (Nitric/Chromic) or strong bleach (Hypochlorite). Oxidation of the iodide can release elemental Iodine (


) gas, and reaction with bleach can form explosive N-chloro compounds.

DisposalWorkflow Start Waste Generation TypeCheck Is it Liquid or Solid? Start->TypeCheck Solid Solid Waste TypeCheck->Solid Liquid Liquid Waste TypeCheck->Liquid Halogenated Segregate: Halogenated Organic Waste Solid->Halogenated Double bag PHCheck Check pH Liquid->PHCheck Label Label: 'Toxic, Halogenated, Acidic (if applicable)' Halogenated->Label Acidic Acidic (pH < 4) PHCheck->Acidic Neutral Neutral/Basic PHCheck->Neutral Acidic->Halogenated Do NOT mix with Cyanides/Sulfides Neutral->Halogenated

Figure 2: Decision tree for safe disposal of N-Ethyl-2-iodoaniline HCl waste streams.

Emergency Response

In the event of exposure, immediate action mitigates the risk of methemoglobinemia.[2]

  • Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol (increases absorption).

  • Eye Contact: Flush for 15 minutes. The HCl component causes immediate stinging; continue flushing even if pain subsides.

  • Signs of Systemic Toxicity: Blue lips/fingernails (cyanosis), headache, dizziness.

    • Action: Administer oxygen immediately if trained. Transport to ER and explicitly mention "Aniline Toxicity / Methemoglobinemia" to medical personnel so they can prepare Methylene Blue therapy if indicated [2].

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Sampling Information: Aniline. United States Department of Labor. Retrieved October 26, 2023, from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7833, 2-Iodoaniline (Parent Compound Data). Retrieved October 26, 2023, from [Link]

Sources

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